(7R)-Octahydropyrrolo[1,2-a]pyrazin-7-ol
Description
BenchChem offers high-quality (7R)-Octahydropyrrolo[1,2-a]pyrazin-7-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7R)-Octahydropyrrolo[1,2-a]pyrazin-7-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(7R)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol |
InChI |
InChI=1S/C7H14N2O/c10-7-3-6-4-8-1-2-9(6)5-7/h6-8,10H,1-5H2/t6?,7-/m1/s1 |
InChI Key |
VLVMRQREBYGIBY-COBSHVIPSA-N |
Isomeric SMILES |
C1CN2C[C@@H](CC2CN1)O |
Canonical SMILES |
C1CN2CC(CC2CN1)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Chemical Properties, Synthesis, and Applications of (7R)-Octahydropyrrolo[1,2-a]pyrazin-7-ol
Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
The pursuit of conformationally restricted pharmacophores is a cornerstone of modern structure-based drug design. (7R)-Octahydropyrrolo[1,2-a]pyrazin-7-ol (and its specific stereoisomer, the (7R,8aS) configuration) has emerged as a privileged bicyclic scaffold. By fusing a pyrrolidine ring with a pyrazine ring, this molecule acts as a highly rigidified proline bioisostere. This rigidity reduces the entropic penalty upon target binding, making it an invaluable building block for developing potent receptor antagonists, kinase inhibitors, and protein-protein interaction (PPI) modulators.
This whitepaper provides a comprehensive analysis of the physicochemical properties, structural biology applications, and a self-validating synthetic protocol for (7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol.
Physicochemical & Structural Profile
Understanding the baseline properties of this scaffold is critical for predicting its behavior in biological systems and formulation matrices. The presence of both a secondary amine (pyrazine ring) and a tertiary bridgehead amine gives the molecule unique polybasic characteristics, while the C7-hydroxyl group provides a critical vector for hydrogen bonding or further functionalization.
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | (7R,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol |
| Molecular Formula | C₇H₁₄N₂O |
| Molecular Weight | 142.20 g/mol |
| CAS Registry Number | 879399-07-2 (Free base), 1070165-89-7 (Dihydrochloride salt) |
| LogP (XLogP3) | -0.8 |
| Topological Polar Surface Area | 35.5 Ų |
| Hydrogen Bond Donors | 2 (Secondary amine -NH, Hydroxyl -OH) |
| Hydrogen Bond Acceptors | 3 (Two nitrogens, one oxygen) |
| Stereocenters | C7 (R-configuration), C8a (S-configuration) |
Data supported by the National Institutes of Health [2] and commercial standards from [3].
Structural Biology & Medicinal Chemistry
The Proline Bioisostere Advantage
Proline is unique among amino acids due to its secondary amine forming a rigid, cyclic structure that induces tight turns in peptide backbones. However, natural proline is highly susceptible to metabolic degradation and lacks the necessary vectors for deep pocket binding in complex targets.
The octahydropyrrolo[1,2-a]pyrazine scaffold solves this by locking the nitrogen in a bicyclic system. The added pyrazine ring provides a secondary amine that can be easily functionalized (e.g., via reductive amination or sulfonylation) to project hydrophobic or polar groups into adjacent binding pockets.
Application: Smac Mimetics and IAP Antagonism
A primary application of this scaffold is in the development of Inhibitor of Apoptosis (IAP) protein antagonists . Cancer cells frequently overexpress IAPs (such as XIAP and cIAP1) to evade apoptosis. Endogenous Smac/DIABLO proteins bind to IAPs via a highly conserved N-terminal AVPI (Ala-Val-Pro-Ile) motif.
Researchers have successfully utilized the octahydropyrrolo[1,2-a]pyrazine scaffold as a rigidified substitute for the Proline residue in the AVPI motif. This modification drastically increases the binding affinity to the BIR3 domain of XIAP and cIAP1, leading to rapid degradation of IAPs and restoration of the apoptotic cascade .
Fig 1. Mechanism of IAP antagonism by octahydropyrrolo[1,2-a]pyrazine-based Smac mimetics.
Synthetic Methodology: Chiral Pool Approach
To ensure absolute stereochemical control, the most reliable synthetic route leverages a "chiral pool" starting material. By starting with trans-4-hydroxy-L-proline , both the (7R) and (8aS) stereocenters are pre-installed. This avoids the severe yield penalties associated with late-stage chiral resolution.
Step-by-Step Experimental Protocol
Step 1: Esterification
-
Procedure: Suspend trans-4-hydroxy-L-proline in anhydrous methanol. Slowly add thionyl chloride (SOCl₂) dropwise at 0°C. Reflux for 4 hours.
-
Causality: Converts the carboxylic acid to a methyl ester, preventing self-polymerization in subsequent steps and activating the carbonyl for cyclization.
Step 2: N-Acylation
-
Procedure: Dissolve the resulting methyl ester hydrochloride in dichloromethane (DCM). Add triethylamine (Et₃N) followed by chloroacetyl chloride at -10°C.
-
Causality: Chloroacetyl chloride acts as a precise two-carbon linker. The low temperature prevents O-acylation at the C4-hydroxyl group, ensuring exclusive N-acylation.
Step 3: Amination and Cyclization (Diketopiperazine Formation)
-
Procedure: Treat the N-chloroacetyl intermediate with benzylamine in refluxing acetonitrile, utilizing potassium carbonate (K₂CO₃) as a base.
-
Causality: Benzylamine displaces the primary chloride (Sₙ2), and the resulting secondary amine immediately attacks the methyl ester in an intramolecular fashion, forming a stable diketopiperazine ring. Benzylamine is chosen over ammonia to prevent over-alkylation and to protect the pyrazine nitrogen during reduction.
Step 4: Global Reduction
-
Procedure: Dissolve the diketopiperazine in anhydrous THF. Slowly add to a suspension of Lithium Aluminum Hydride (LiAlH₄) in THF at 0°C. Reflux for 12 hours, then carefully quench with the Fieser method (H₂O, 15% NaOH, H₂O).
-
Causality: LiAlH₄ is sufficiently powerful to reduce both amide carbonyls of the diketopiperazine down to the corresponding amines, yielding the fully saturated octahydropyrrolo[1,2-a]pyrazine core.
Step 5: Deprotection (Hydrogenolysis)
-
Procedure: Dissolve the N-benzyl intermediate in methanol. Add 10% Pd/C catalyst. Stir under a hydrogen atmosphere (1 atm) for 6 hours. Filter through Celite.
-
Causality: Mild hydrogenolysis selectively cleaves the benzyl protecting group without altering the core stereochemistry or the hydroxyl group, yielding the final (7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol free base.
Fig 2. Chiral pool synthesis of (7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol.
Analytical Characterization & Validation
To ensure the trustworthiness of the synthesized batch, rigorous analytical validation is required. The primary risk in this workflow is the potential epimerization at the C8a stereocenter during the basic amination/cyclization step (Step 3).
-
¹H NMR (D₂O): The bridgehead proton (H-8a) typically appears as a complex multiplet around 3.2–3.4 ppm. The carbinol proton (H-7) presents as a distinct multiplet near 4.3 ppm. The absence of secondary sets of these signals confirms diastereomeric purity.
-
LC-MS (ESI+): A dominant [M+H]⁺ peak at m/z 143.2 confirms the molecular weight.
-
Chiral HPLC: Essential for validating enantiomeric excess (ee > 98%). Utilizing a stationary phase such as Chiralcel OD-H ensures that no racemization occurred, validating the integrity of the chiral pool approach.
References
-
Title: Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol | C7H14N2O | CID 53338751 Source: PubChem (National Institutes of Health) URL: [Link]
(7R)-Octahydropyrrolo[1,2-a]pyrazin-7-ol CAS number
An in-depth technical analysis and methodological guide on the chiral scaffold (7R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol , detailing its physicochemical profile, mechanistic utility in drug design, and laboratory protocols for functionalization.
In modern medicinal chemistry, the transition from flat, sp2-hybridized molecules to complex, sp3-rich architectures is a proven strategy to enhance target selectivity and clinical success rates. (7R)-Octahydropyrrolo[1,2-a]pyrazin-7-ol represents a privileged bicyclic scaffold that perfectly embodies this paradigm.
While the nomenclature specifies the 7R configuration at the hydroxyl-bearing carbon, the molecule contains a critical bridgehead stereocenter at the 8a position. The most pharmaceutically relevant and commercially utilized diastereomer is (7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol , registered under CAS 879399-07-2 [1]. This specific stereochemical arrangement locks the piperazine ring into a rigid conformation, dictating the spatial vector of the hydroxyl group. This pre-organization minimizes the entropic penalty upon binding to target proteins, a critical causality behind its use in developing potent kinase inhibitors and ion channel blockers[2].
Physicochemical Profiling & Chemical Identity
Understanding the baseline properties of CAS 879399-07-2 is essential for predicting its behavior in biphasic reaction systems and its pharmacokinetic potential as a drug fragment. The secondary amine in the pyrazine ring acts as the primary nucleophile for synthetic elaboration, while the 7-hydroxyl group serves as a critical hydrogen-bond donor/acceptor[1].
Table 1: Quantitative Chemical & Physical Data
| Property | Value / Description | Source Validation |
| IUPAC Name | (7R,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol | Computed by Lexichem TK[1] |
| CAS Number | 879399-07-2 | European Chemicals Agency[1] |
| Molecular Formula | C₇H₁₄N₂O | PubChem CID 53338751[1] |
| Molecular Weight | 142.20 g/mol | PubChem 2.2[1] |
| Topological Polar Surface Area (tPSA) | 35.5 Ų | Membrane permeability indicator[1] |
| XLogP3 (Predicted) | -0.8 | Highly hydrophilic profile[1] |
| Storage Conditions | 2–8°C, dark, sealed in a dry environment | Prevents oxidative degradation[2] |
Target Engagement & Mechanistic Applications
The structural rigidity of the octahydropyrrolo[1,2-a]pyrazine core allows it to act as a highly specific pharmacophore. It has been successfully deployed in two major therapeutic arenas:
-
Oncology (EGFR & FGFR Inhibition): The scaffold is utilized to synthesize allosteric inhibitors of mutant EGFR (e.g., T790M/L858R) and FGFR. The secondary amine is typically coupled to a heteroaryl core, positioning the chiral hydroxyl group to interact with the kinase domain's solvent-exposed regions or hinge binders[3][4].
-
Neurology (VGCC Blockade): Substituted octahydropyrrolo[1,2-a]pyrazine sulfonamides act as potent Voltage-Gated Calcium Channel (VGCC) blockers, specifically targeting the Cav2.2 (N-type) channels. By blocking calcium influx in the dorsal horn of the spinal cord, these compounds inhibit the release of pronociceptive neurotransmitters like Substance P and glutamate, thereby halting neuropathic pain signaling[5].
Fig 1. VGCC activation pathway and allosteric blockade by pyrrolopyrazine derivatives.
Synthetic Methodologies & Laboratory Workflows
Because the molecule possesses both a secondary amine and a secondary alcohol, controlling chemoselectivity is the cornerstone of any synthetic protocol involving this scaffold.
The secondary amine (N5 position in the pyrazine ring) is significantly more nucleophilic than the 7-hydroxyl group. Therefore, electrophiles such as sulfonyl chlorides or acyl chlorides will selectively react with the nitrogen under mild basic conditions without the need for prior hydroxyl protection.
Protocol: Chemoselective Sulfonylation for Calcium Channel Blockers
This self-validating protocol details the synthesis of N-substituted sulfonamides from the (7R,8aS) core, adapted from established patent literature for VGCC inhibitors[5].
Rationale for Experimental Choices:
-
Dichloromethane (DCM): Chosen as an aprotic solvent that readily dissolves both the polar starting material and the non-polar sulfonyl chloride, while preventing solvolysis of the electrophile.
-
Triethylamine (TEA): Acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the reaction forward and preventing the protonation of the starting amine.
-
Stoichiometric Control: A strict 1:1 ratio of amine to sulfonyl chloride ensures that the less nucleophilic hydroxyl group remains unreacted.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask and purge with inert argon.
-
Solvation: Dissolve (7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol (1.0 g, 7.0 mmol)[CAS: 879399-07-2] in anhydrous DCM (40 mL).
-
Base Addition: Add Triethylamine (1.13 g, 1.56 mL, 11.2 mmol, 1.6 eq) to the stirring solution.
-
Electrophile Addition: Dissolve 3-(trifluoromethyl)benzene-1-sulfonyl chloride (1.712 g, 7.0 mmol, 1.0 eq) in DCM (2 mL). Add this solution dropwise to the reaction mixture at room temperature to prevent localized thermal spikes that could lead to O-sulfonylation.
-
Reaction Monitoring: Stir the solution at room temperature for 4 hours. Validate complete conversion of the starting material via TLC (Ninhydrin stain) or LC-MS.
-
Workup & Isolation: Concentrate the mixture under reduced pressure. Dilute the crude residue with Ethyl Acetate (100 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient elution of DCM:MeOH) to yield the pure sulfonamide intermediate.
Fig 2. Chemoselective sulfonylation workflow for octahydropyrrolo[1,2-a]pyrazin-7-ol.
Safety and Handling Integrity
As a bioactive amine derivative, CAS 879399-07-2 requires strict adherence to laboratory safety protocols. The compound is classified under the Globally Harmonized System (GHS) with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].
Personnel must utilize standard PPE (nitrile gloves, safety goggles, and a fume hood). The compound is prone to oxidative and thermal degradation; therefore, it must be stored at 2–8°C in an inert atmosphere (Argon/Nitrogen backfill) and protected from ambient light[2].
References
-
PubChem. "(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol | C7H14N2O | CID 53338751". National Institutes of Health (NIH). [Link]
- Google Patents. "US8648074B2 - Substituted octahydropyrrolo[1,2-a]pyrazine sulfonamides as calcium channel blockers".
-
Google Patents. "US 2021/0106588 A1 - Bicyclic Heterocycles as FGFR Inhibitors".[Link]
- Google Patents.
Sources
- 1. (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol | C7H14N2O | CID 53338751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol | 1429200-47-4 | Benchchem [benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2020254572A1 - Egfr inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 5. US8648074B2 - Substituted octahydropyrrolo[1,2-a]pyrazine sulfonamides as calcium channel blockers - Google Patents [patents.google.com]
(7R)-Octahydropyrrolo[1,2-a]pyrazin-7-ol molecular weight
An In-Depth Technical Guide to (7R)-Octahydropyrrolo[1,2-a]pyrazin-7-ol: Properties, Synthesis, and Chiral Analysis
Authored by: Gemini, Senior Application Scientist
Abstract
(7R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol is a chiral, bicyclic heterocyclic compound that has garnered significant attention as a privileged scaffold and versatile building block in medicinal chemistry.[1] Its rigid, three-dimensional structure is instrumental in designing molecules with high stereospecificity, which is crucial for selective target engagement and optimizing pharmacological profiles.[1] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, a representative synthetic strategy, and robust analytical methodologies for structural and enantiomeric purity verification. The protocols and insights herein are tailored for researchers, chemists, and drug development professionals engaged in the synthesis and application of complex chiral molecules.
Core Compound Identity and Physicochemical Properties
The precise stereochemistry of (7R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol is a critical determinant of its utility. The cis relationship between the hydroxyl group at the C7 position and the bridgehead proton at C8a defines its specific three-dimensional conformation.
Chemical Structure
The structural representation below highlights the key features of the molecule, including the fused pyrrolidine and piperazine rings and the defined stereocenters.
Caption: 2D Structure of (7R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol.
Physicochemical Data Summary
Quantitative properties are essential for experimental design, including reaction setup, purification, and formulation. The following table summarizes key computed and experimental data for the title compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O | PubChem[2], Benchchem[1] |
| Molecular Weight | 142.20 g/mol | PubChem[2], ChemScene[3] |
| Exact Mass | 142.110613074 Da | PubChem[2] |
| CAS Number | 879399-07-2 | PubChem[2], Benchchem[1] |
| IUPAC Name | (7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol | PubChem[2] |
| Topological Polar Surface Area (TPSA) | 35.5 Ų | PubChem[2] |
| LogP (Computed, XLogP3) | -0.8 | PubChem[2] |
| Hydrogen Bond Donors | 2 | ChemScene[3] |
| Hydrogen Bond Acceptors | 3 | ChemScene[3] |
| Storage Conditions | 2-8°C, Sealed in Dry, Dark Place | Benchchem[1], ChemScene[3] |
Representative Synthetic Workflow
While multiple synthetic routes can be envisioned, a common and reliable strategy for constructing the octahydropyrrolo[1,2-a]pyrazine core involves a multi-step sequence culminating in a reductive amination and cyclization cascade. This approach offers good control over the introduction of substituents and stereochemistry.
Synthetic Strategy Overview
The following workflow outlines a plausible pathway starting from a commercially available chiral precursor, L-proline.
Caption: Representative synthetic workflow for the target compound.
Detailed Protocol and Mechanistic Rationale
This protocol describes the key intramolecular reductive amination step.
Objective: To form the bicyclic core via cyclization of the aldehyde intermediate.
Protocol: Step 3 - Intramolecular Reductive Amination
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the N-(2-hydroxyethyl)pyrrolidine-2-carbaldehyde intermediate (1.0 eq) dissolved in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Rationale (Expertise): Anhydrous conditions are critical to prevent side reactions and to ensure the efficiency of the reducing agent. DCM and DCE are excellent solvents for this transformation due to their inertness and ability to dissolve the reactants.
-
-
Acid Catalyst: Add acetic acid (AcOH, ~1.1 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Rationale (Causality): The acid catalyzes the formation of an intermediate iminium ion upon condensation of the secondary amine onto the aldehyde. This electrophilic iminium species is the substrate for the subsequent reduction.
-
-
Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq) portion-wise to the stirring solution. Maintain the temperature below 25°C.
-
Rationale (Trustworthiness): NaBH(OAc)₃ is the reducing agent of choice for reductive aminations. It is mild enough not to reduce the starting aldehyde prematurely and is highly selective for the iminium ion. Its use avoids the formation of toxic cyanide byproducts associated with NaBH₃CN. Portion-wise addition helps control any potential exotherm.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Rationale (Self-Validation): The bicarbonate quench neutralizes the acetic acid and destroys any remaining reducing agent. The subsequent extractions and brine wash ensure the complete isolation of the product from inorganic salts and aqueous-soluble impurities.
-
-
Purification: The crude product, a mixture of diastereomers, is then purified using column chromatography (silica gel) or, more effectively, by chiral chromatography as described in Section 3.
Analytical Characterization and Quality Control
Confirming the identity, purity, and stereochemical integrity of (7R)-Octahydropyrrolo[1,2-a]pyrazin-7-ol is paramount. A multi-technique approach is required.
Structural Verification by Mass Spectrometry
Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight of the synthesized compound.
Exemplary LC-MS Protocol:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Expected Ion: [M+H]⁺ = 143.1.
Enantiomeric Purity by Chiral Chromatography
The separation of enantiomers is a critical step in both the analysis and purification of chiral compounds.[4] High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP) are the methods of choice.[5][6]
Caption: Workflow for enantiomeric excess (%ee) determination.
Detailed Protocol: Chiral HPLC for Enantiomeric Purity
-
System Preparation: Utilize an HPLC system equipped with a UV detector. The key component is the chiral column. A common choice for this type of compound would be a polysaccharide-based CSP.
-
Rationale (Expertise): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are known for their broad applicability in separating a wide range of chiral molecules, including those with amine and alcohol functional groups.[5]
-
-
Column and Mobile Phase:
-
Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small amount of an amine modifier (e.g., 0.1% diethylamine, DEA). A typical starting ratio would be 80:20 (Hexane:IPA).
-
Rationale (Causality): Normal phase chromatography is often superior for this class of compounds. The amine modifier is crucial; it deactivates acidic sites on the silica support and improves the peak shape of basic analytes by preventing tailing.
-
-
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (or as determined by UV scan).
-
Injection Volume: 5 µL.
-
-
Sample Preparation: Prepare a standard of the racemic mixture (~1 mg/mL) and a sample of the synthesized product in the mobile phase.
-
Analysis: Inject the racemic standard first to determine the retention times of both the (7R,8aS) and (7S,8aR) enantiomers. Subsequently, inject the synthesized sample.
-
Data Interpretation (Self-Validation): Enantiomeric excess (%ee) is calculated from the peak areas (A) of the two enantiomers in the sample chromatogram:
-
%ee = |(A_major - A_minor) / (A_major + A_minor)| * 100
-
A successful synthesis and purification will yield a chromatogram with a single, dominant peak corresponding to the desired (7R,8aS) enantiomer.
-
Safety, Handling, and Storage
Proper handling is essential to ensure user safety and maintain compound integrity.
-
Hazard Profile: (7R)-Octahydropyrrolo[1,2-a]pyrazin-7-ol is harmful if swallowed (H302), causes skin and serious eye irritation (H315, H319), and may cause respiratory irritation (H335).[2]
-
Personal Protective Equipment (PPE): Always use a lab coat, safety glasses, and chemical-resistant gloves when handling this compound. Work in a well-ventilated fume hood.
-
Storage: To ensure stability, the compound should be stored in a tightly sealed container in a refrigerator at 2-8°C, protected from light and moisture.[1]
Conclusion
(7R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol stands out as a valuable chiral intermediate for pharmaceutical research. Its well-defined three-dimensional structure makes it an ideal starting point for the synthesis of complex, stereochemically pure drug candidates. A mastery of its synthesis and, critically, its analytical characterization using chiral chromatographic techniques, is fundamental to its successful application in drug discovery and development pipelines.
References
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PubChem. (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol.[Link]
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Szczerba, T. (Regis Technologies, Inc.). New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. American Laboratory. [Link]
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PubChem. Octahydropyrrolo(1,2-a)pyrazine.[Link]
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Ali, I., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. [Link]
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Wikipedia. Chiral analysis.[Link]
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Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
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- 2. (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol | C7H14N2O | CID 53338751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Chiral analysis - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals | MDPI [mdpi.com]
An In-depth Technical Guide to Natural Products Containing the Octahydropyrrolo[1,2-a]pyrazine Core
For Researchers, Scientists, and Drug Development Professionals
The octahydropyrrolo[1,2-a]pyrazine core is a privileged heterocyclic scaffold found in a diverse array of natural products, particularly those of microbial origin. This bicyclic system, often present as a diketopiperazine, serves as a foundation for compounds with significant and varied biological activities, ranging from antimicrobial and antiviral to potent anticancer effects. This technical guide provides a comprehensive overview of the key classes of these natural products, their biosynthesis, detailed synthetic strategies, and the molecular mechanisms underlying their therapeutic potential.
Structural Diversity and Biological Significance
Natural products featuring the octahydropyrrolo[1,2-a]pyrazine core are predominantly isolated from marine and terrestrial fungi and bacteria, including species of Aspergillus, Penicillium, Streptomyces, and Bacillus.[1][2][3][4] These compounds can be broadly categorized based on their structural complexity and biological activities.
Diketopiperazine Alkaloids: The Brevianamides and Fumitremorgins
A prominent class of these natural products is the diketopiperazine alkaloids, which are characterized by the pyrrolo[1,2-a]pyrazine-1,4-dione skeleton. The brevianamides, isolated from Penicillium brevicompactum, are a well-studied family of mycotoxins.[5] Brevianamide A, the most notable member, exhibits potent insecticidal activity.[6] The fumitremorgins, produced by Aspergillus fumigatus, are another significant group of diketopiperazine alkaloids with potent tremorgenic effects.[3]
The biological activities of these simpler diketopiperazines are diverse. Several members, such as cyclo(L-Pro-L-Tyr), have been shown to modulate bacterial quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation in pathogens like Pseudomonas aeruginosa.[7][8] This anti-quorum sensing activity presents a promising avenue for the development of novel antivirulence agents.[9][10] Furthermore, compounds like neoechinulin B, isolated from the marine fungus Eurotium rubrum, have demonstrated anti-influenza virus activity by targeting the viral hemagglutinin and preventing its interaction with host cell receptors.[11][12]
Tetracyclic Pyrrole-Imidazole Alkaloids: The Agelastatins
Among the most structurally complex and biologically potent natural products containing the octahydropyrrolo[1,2-a]pyrazine core are the agelastatins. Isolated from the marine sponge Agelas dendromorpha, these tetracyclic alkaloids possess a unique and rigid framework with four contiguous stereocenters.[13] Agelastatin A, the parent compound of this family, has garnered significant attention for its potent and selective anticancer activity against a range of human tumor cell lines, including leukemia, breast cancer, and lung cancer.[5][14]
The mechanism of action of agelastatin A involves the inhibition of protein synthesis, leading to cell cycle arrest in the G2/M phase and the induction of apoptosis.[5][13] Structure-activity relationship (SAR) studies have revealed that the integrity of the tetracyclic core and specific functional groups are crucial for its cytotoxic effects.[9][15][16] For instance, modifications at the C14 and C15 positions of the pyrrole ring can modulate the compound's activity and selectivity against different cancer cell lines.[15]
Biosynthesis of the Octahydropyrrolo[1,2-a]pyrazine Core
The biosynthesis of the octahydropyrrolo[1,2-a]pyrazine core, particularly in the context of the bicyclo[2.2.2]diazaoctane ring system of the brevianamides, has been a subject of intense investigation. The prevailing hypothesis, supported by synthetic and biosynthetic studies, involves a key intramolecular Diels-Alder reaction.[12][17]
The proposed biosynthetic pathway for brevianamide A commences with the formation of the diketopiperazine core from L-tryptophan and L-proline. A series of enzymatic transformations, including prenylation and oxidation, leads to the formation of a key azadiene intermediate. This intermediate then undergoes a spontaneous, non-enzymatic intramolecular [4+2] cycloaddition to construct the characteristic bicyclo[2.2.2]diazaoctane skeleton.[5][18] The remarkable diastereoselectivity observed in the natural product is believed to arise from the inherent stereochemical preferences of this cycloaddition reaction.[5]
Caption: Proposed biosynthetic pathway of Brevianamide A.
Synthetic Strategies
The intriguing structural features and potent biological activities of natural products containing the octahydropyrrolo[1,2-a]pyrazine core have made them attractive targets for total synthesis. Various synthetic strategies have been developed, ranging from biomimetic approaches to more convergent and flexible routes.
Synthesis of Diketopiperazine Alkaloids
The synthesis of simpler diketopiperazine alkaloids often involves the coupling of the constituent amino acids, followed by cyclization. For instance, the synthesis of (3S,8aS)-3-benzyl-octahydropyrrolo[1,2-a]pyrazine-1,4-dione, a common structural motif, can be achieved by coupling L-proline and L-phenylalanine derivatives.[14]
Experimental Protocol: Synthesis of (3S,8aS)-3-benzyl-octahydropyrrolo[1,2-a]pyrazine-1,4-dione
-
Step 1: Coupling of N-protected L-proline and L-phenylalanine methyl ester. To a solution of N-carbobenzoxy-L-proline and L-phenylalanine methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane), a coupling agent such as dicyclohexylcarbodiimide (DCC) and an activating agent like N-hydroxysuccinimide (NHS) are added. The reaction is stirred at room temperature until completion.
-
Step 2: Deprotection and Cyclization. The resulting dipeptide ester is subjected to hydrogenolysis to remove the carbobenzoxy protecting group. The deprotected dipeptide then undergoes spontaneous intramolecular cyclization to form the diketopiperazine ring.
-
Step 3: Purification. The final product is purified by column chromatography on silica gel to yield (3S,8aS)-3-benzyl-octahydropyrrolo[1,2-a]pyrazine-1,4-dione as a white solid.[14]
Synthesis of the Bicyclo[2.2.2]diazaoctane Core via Diels-Alder Reaction
The construction of the more complex bicyclo[2.2.2]diazaoctane core of the brevianamides has been a significant challenge. Biomimetic approaches have successfully employed an intramolecular Diels-Alder reaction of a pyrazinone intermediate to forge this key structural motif.[11][12][15] Both intermolecular and intramolecular Diels-Alder strategies have been explored to access this privileged scaffold.[11][15]
Caption: Key steps in the biomimetic synthesis of the bicyclo[2.2.2]diazaoctane core.
Total Synthesis of Agelastatin A
The total synthesis of agelastatin A has been accomplished by several research groups, each employing unique and elegant strategies. A notable approach involves a late-stage construction of the C-ring, which allows for the convergent assembly of the tetracyclic framework.
Experimental Protocol: Key Steps in a Convergent Synthesis of Agelastatin A
-
Step 1: Synthesis of the Pyrrole-Imidazole Fragment. The synthesis commences with the construction of the substituted pyrrole and imidazole rings, which are then coupled to form the A-B ring system.
-
Step 2: Formation of the D-ring. The D-ring is typically formed through an intramolecular cyclization of a suitably functionalized precursor.
-
Step 3: C-ring Annulation. The final five-membered C-ring is constructed via an intramolecular Michael addition or a related cyclization strategy, often with high stereocontrol to establish the four contiguous stereocenters.
-
Step 4: Final Functional Group Manipulations. The synthesis is completed by any necessary deprotection and functional group interconversions to afford the natural product.
Characterization and Spectroscopic Data
The structural elucidation of these natural products relies heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Compound | Molecular Formula | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Brevianamide A | C₂₁H₂₃N₃O₃ | Indole and proline protons, signals for the bicyclic core | Carbonyls (~165-170), spiro carbon, aromatic carbons |
| Agelastatin A | C₁₁H₁₂BrN₅O₂ | Signals for the pyrrole and imidazole protons, complex multiplets for the C-ring | Carbonyls, carbons of the heterocyclic rings, aliphatic carbons of the C-ring |
| Cyclo(L-Pro-L-Tyr) | C₁₄H₁₆N₂O₃ | Aromatic protons of tyrosine, proline ring protons | Carbonyls (~166, 170), aromatic carbons, proline carbons |
Note: Specific chemical shifts can vary depending on the solvent and instrument used.
Future Perspectives
Natural products containing the octahydropyrrolo[1,2-a]pyrazine core continue to be a rich source of inspiration for the development of new therapeutic agents. The potent and diverse biological activities of these compounds, coupled with their unique and challenging molecular architectures, make them compelling targets for both natural product isolation and total synthesis.
Future research in this area will likely focus on:
-
Discovery of Novel Analogs: Exploration of underexplored microbial habitats, such as deep-sea sediments and marine invertebrates, may lead to the discovery of new natural products with this core structure and potentially novel biological activities.[2][19]
-
Development of More Efficient Synthetic Routes: The development of more concise and scalable synthetic strategies will be crucial for the preparation of sufficient quantities of these compounds for detailed biological evaluation and preclinical studies.
-
Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these natural products will facilitate their rational design and optimization as drug candidates.
-
Medicinal Chemistry and SAR Studies: The synthesis of focused libraries of analogs will enable the exploration of structure-activity relationships and the development of compounds with improved potency, selectivity, and pharmacokinetic properties.
The continued investigation of this fascinating class of natural products holds great promise for the discovery of next-generation drugs to combat a range of human diseases.
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In Silico Prediction of (7R)-Octahydropyrrolo[1,2-a]pyrazin-7-ol Properties: A Comprehensive Technical Guide for Scaffold Profiling
Executive Summary
In modern drug discovery, the transition from high-throughput screening to rational, structure-based design relies heavily on the early profiling of core molecular scaffolds. (7R)-Octahydropyrrolo[1,2-a]pyrazin-7-ol (CAS: 879399-07-2) is a highly valuable, chiral, saturated bicyclic amine[1]. Functioning as a rigid, conformationally restricted proline bioisostere, this scaffold is frequently deployed in the design of peptidomimetics, Inhibitor of Apoptosis Proteins (IAP) antagonists, and selective calcium channel blockers targeting neuropathic pain[2][3].
However, the late-stage clinical attrition of drug candidates is predominantly driven by poor pharmacokinetic (PK) profiles and unforeseen toxicity[4]. As a Senior Application Scientist, my objective in this whitepaper is to provide a rigorous, self-validating in silico framework for predicting the physicochemical, quantum mechanical, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this specific enantiomer. By defining the causality behind each computational choice, this guide ensures that researchers can confidently integrate this scaffold into their lead optimization pipelines.
Molecular Context & Structural Significance
The structural integrity of (7R)-octahydropyrrolo[1,2-a]pyrazin-7-ol is defined by its fused pyrrolidine-pyrazine ring system. The specific three-dimensional architecture conferred by the (7R, 8aS) configuration is critical for precise stereoelectronic interactions within biological target pockets[5].
-
IUPAC Name: (7R,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol
-
Molecular Formula: C₇H₁₄N₂O
-
SMILES: C1CN2CO
The presence of the hydroxyl group at the 7-position provides a versatile vector for further functionalization (e.g., etherification or esterification), while the basic pyrazine nitrogen dictates the molecule's ionization state at physiological pH.
In Silico Workflow & Self-Validating Protocols
To accurately predict the behavior of this scaffold, we must employ a multi-tiered computational approach. Standard molecular mechanics often fail to capture the subtle anomeric effects and ring strain inherent to fused nitrogenous bicycles. Therefore, our workflow progresses from high-level Quantum Mechanics (QM) to Molecular Dynamics (MD) and finally to Machine Learning (ML)-driven ADMET prediction[6][7].
Caption: Sequential in silico workflow for the comprehensive profiling of bicyclic drug scaffolds.
Protocol 1: Quantum Mechanical (DFT) Profiling
Causality: The bicyclic ring system possesses inherent ring strain. To accurately determine the global energy minimum and map the Electrostatic Potential (ESP), we utilize Density Functional Theory (DFT). We specifically select the B3LYP functional with Grimme's D3 empirical dispersion correction (empiricaldispersion=gd3) because dispersion forces are critical for modeling the compact intramolecular interactions within fused systems[7].
Step-by-Step Methodology:
-
Preparation: Generate the initial 3D conformer from the SMILES string using the RDKit ETKDG (Experimental-Torsion Knowledge Distance Geometry) algorithm.
-
Pre-optimization: Perform a preliminary geometry cleanup using the MMFF94 force field to resolve severe steric clashes.
-
DFT Execution: Submit the coordinates to Gaussian 16[8]. Execute simultaneous optimization and frequency calculations using the keyword route: #p opt freq B3LYP/6-311++G(d,p) empiricaldispersion=gd3. The diffuse functions (++) are essential for accurately modeling the lone pairs on the nitrogen and oxygen atoms.
-
Self-Validation: Parse the output file to confirm the absence of imaginary frequencies. Zero imaginary frequencies validate that the optimized geometry is a true local/global minimum on the potential energy surface, rather than a transition state.
Protocol 2: Molecular Dynamics (MD) & Solvation
Causality: While DFT provides a static view in a vacuum or implicit solvent, drugs operate in dynamic aqueous environments. MD simulations are required to assess the conformational stability of the bicyclic ring and the hydrogen-bonding dynamics of the 7-hydroxyl group in explicit water[9].
Step-by-Step Methodology:
-
Topology Generation: Parameterize the DFT-optimized ligand using the CHARMM General Force Field (CGenFF), which is highly optimized for drug-like heterocyclic molecules.
-
System Setup: Using GROMACS, solvate the ligand in a cubic TIP3P water box, ensuring a minimum distance of 1.0 nm between the solute and the box edges. Neutralize the system with physiological concentrations (0.15 M) of Na⁺/Cl⁻ ions.
-
Equilibration: Run a 100 ps NVT ensemble (constant volume/temperature at 300 K using a V-rescale thermostat) followed by a 100 ps NPT ensemble (constant pressure/temperature at 1 bar using a Parrinello-Rahman barostat), keeping position restraints on the heavy atoms of the scaffold.
-
Production & Validation: Execute a 50 ns unrestrained production run. Calculate the Root Mean Square Deviation (RMSD) of the heavy atoms over the trajectory. An RMSD plateauing below 0.15 nm validates the rigid nature of the octahydropyrrolo[1,2-a]pyrazine core.
Protocol 3: Machine Learning-Driven ADMET Prediction
Causality: Traditional in vitro ADMET assays (e.g., Caco-2, PAMPA) are resource-intensive. By employing Deep Neural Networks (DNN) trained on vast datasets (e.g., ChEMBL, Tox21), we can predict pharmacokinetic liabilities prior to synthesis, adhering to the "fail early, fail cheap" paradigm[10][11].
Step-by-Step Methodology:
-
Feature Extraction: Convert the optimized 3D structure into a robust set of molecular descriptors, specifically Extended Connectivity Fingerprints (ECFP4) and topological indices.
-
Model Inference: Process the descriptors through a pre-trained DNN architecture (or utilizing validated platforms like SwissADME/pkCSM)[12].
-
Validation: Cross-reference the predicted LogP and Topological Polar Surface Area (TPSA) against established Lipinski and Veber rules to ensure the scaffold resides within favorable oral bioavailability space.
Quantitative Data Presentation
The following tables summarize the predicted physicochemical and ADMET properties of (7R)-octahydropyrrolo[1,2-a]pyrazin-7-ol based on the in silico workflow.
Table 1: Computed Physicochemical & Quantum Properties
These baseline parameters confirm that the scaffold is a low-molecular-weight, highly polar compound, making it an ideal fragment or building block for larger Active Pharmaceutical Ingredients (APIs).
| Property | Predicted Value | Computational Method / Source |
| Molecular Weight | 142.20 g/mol | RDKit / PubChem[1] |
| LogP (Lipophilicity) | -0.8 | XLogP3 Algorithm[1] |
| TPSA | 35.5 Ų | 2D Topological Calculation[1] |
| H-Bond Donors / Acceptors | 1 / 3 | Structural Analysis |
| Rotatable Bonds | 0 | Structural Analysis |
| Dipole Moment | ~ 2.4 Debye | DFT (B3LYP/6-311++G(d,p)) |
Table 2: Predicted ADMET Parameters
The rigid, uncharged (at neutral pH) nature of the scaffold, combined with its low TPSA, suggests excellent membrane permeability and a low risk of off-target toxicity.
| ADMET Parameter | Predicted Outcome | Clinical Relevance |
| Caco-2 Permeability | High (> 1.5 x 10⁻⁶ cm/s) | Indicates excellent intestinal absorption for oral dosing. |
| Blood-Brain Barrier (LogBB) | High (> 0.3) | Suitable for CNS targets (e.g., N-type calcium channels)[13]. |
| CYP450 3A4 Inhibition | Negative | Low risk of drug-drug interactions (DDI). |
| hERG Liability | Low Risk | Unlikely to cause QT prolongation (lacks bulky lipophilic groups). |
| Ames Toxicity | Negative | No predicted mutagenic potential. |
Pharmacological Application: Target Signaling Pathway
To contextualize the in silico data, it is vital to understand how this scaffold functions within a biological system. When utilized as a proline bioisostere in the design of Smac mimetics (IAP antagonists), the scaffold perfectly mimics the AVPI binding motif, leading to the reactivation of apoptotic pathways in tumor cells[2][14].
Caption: Mechanism of action for octahydropyrrolo[1,2-a]pyrazine-based IAP antagonists in oncology.
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Stereochemistry and Biological Activity of Octahydropyrrolo[1,2-a]pyrazines: A Comprehensive Technical Guide
Executive Summary
The octahydropyrrolo[1,2-a]pyrazine scaffold represents a privileged bicyclic chemotype in modern medicinal chemistry. Recognized primarily for its utility as a conformationally restricted proline bioisostere, this framework has become instrumental in the development of targeted therapeutics, ranging from Inhibitor of Apoptosis Proteins (IAP) antagonists to N-myristoyltransferase-1 (NMT-1) inhibitors[1][2]. This whitepaper explores the critical intersection of the scaffold's stereochemistry, its biological target engagement, and the self-validating synthetic workflows required to optimize its pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
Stereochemical Fundamentals and Conformational Rigidity
The biological efficacy of octahydropyrrolo[1,2-a]pyrazines is intrinsically linked to their stereochemistry[3]. The fusion of a pyrrolidine ring with a piperazine ring creates a rigid, non-planar 3D vector.
The Proline Bioisostere Paradigm
In natural protein-protein interactions, proline residues often act as structural linchpins, inducing essential
By employing the octahydropyrrolo[1,2-a]pyrazine core, specifically with defined stereocenters such as the (7S, 8aR) configuration, drug developers can pre-organize the molecule into a trans-peptide bond geometry[4]. This stereochemical lock eliminates the entropic penalty of binding, drastically increasing the binding affinity to the BIR3 domain of IAPs while simultaneously conferring resistance to proteases[2].
Target Engagement and Biological Activity
The stereochemically defined scaffold has been successfully deployed against several high-value biological targets.
IAP Antagonism (Smac Mimetics)
Overexpression of IAPs (XIAP, cIAP1/2) allows cancer cells to evade apoptosis. Octahydropyrrolo[1,2-a]pyrazine derivatives, such as compound T-3256336, act as potent Smac mimetics[2][5]. They competitively bind to the BIR3 domain of IAPs, displacing caspases and triggering programmed cell death[2]. However, early iterations of these compounds faced challenges such as susceptibility to MDR1-mediated efflux and CYP450-driven metabolic instability[5][6].
Fig 1. Mechanistic pathway of IAP antagonism by octahydropyrrolo[1,2-a]pyrazine scaffolds.
N-Myristoyltransferase-1 (NMT-1) Inhibition
Human NMT-1 catalyzes the attachment of myristate to target proteins, a process hijacked by various cancers and pathogens[1][7]. High-throughput screening identified the cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP) chemotype as a potent NMT-1 inhibitor[1]. The stereochemistry of the scaffold ensures that the cyclohexyl group perfectly occupies the hydrophobic pocket normally reserved for the N-terminal glycine of the substrate peptide, resulting in competitive inhibition[1].
Antioxidant Natural Products
Beyond synthetic drug design, the hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione derivative has been isolated from marine Streptomyces mangrovisoli[8][9]. This natural heterocyclic compound exhibits significant antioxidant properties, acting as a reactive oxygen species (ROS) scavenger, further highlighting the versatile biological utility of the core scaffold[8].
Quantitative Data Summary
The following table synthesizes the quantitative biological data of key octahydropyrrolo[1,2-a]pyrazine derivatives across different targets:
| Compound / Chemotype | Biological Target | Primary Activity / Affinity | Mechanism of Action |
| T-3256336 | XIAP / cIAP1 | Tumor regression (T/C: -53% at 30 mg/kg) | Smac mimetic; binds BIR3 domain[2] |
| Compound 2 (Tri-cyclic) | XIAP / cIAP1 | High affinity, extended half-life | Metabolically stable Smac mimetic[6] |
| COPP-24 | Human NMT-1 | IC | Competitive peptide-site inhibitor[1] |
| Hexahydro- derivative | ROS / Free Radicals | Significant radical scavenging | Electron donation / ROS quenching[8] |
Experimental Protocols & Workflows
To overcome the metabolic liabilities of the base scaffold without disrupting its precise binding geometry, researchers employ advanced stereoselective synthesis, followed by rigorous biological validation[6][10].
Protocol A: Stereoselective Simmons-Smith Cyclopropanation
Causality: The unmodified octahydropyrrolo[1,2-a]pyrazine core is susceptible to enzymatic oxidation. Adding a cyclopropane ring blocks this metabolic soft spot. The Simmons-Smith reaction is chosen because the existing stereocenters on the bicyclic ring direct the facial attack of the zinc carbenoid, ensuring high diastereoselectivity[6][10].
-
Pre-reaction Setup: Flame-dry all glassware and purge with Argon. Dissolve the octahydropyrrolo[1,2-a]pyrazine alkene precursor in anhydrous dichloromethane (CH
Cl ). -
Carbenoid Generation: Cool the solution to 0°C. Add diethylzinc (Et
Zn) followed by diiodomethane (CH I ) dropwise to generate the Furukawa-modified zinc carbenoid intermediate[10]. -
Stereoselective Addition: Allow the reaction to warm to room temperature. Monitor the conversion via TLC. The substrate's inherent chirality dictates the stereochemical outcome of the cyclopropanation[6].
-
Quenching & Extraction: Quench the reaction with saturated aqueous NH
Cl to safely decompose unreacted organozinc species. Extract the aqueous layer with CH Cl , wash with brine, and dry the organic layer over Na SO . -
Self-Validation Step: Purify the product via preparative chiral HPLC. Validate the absolute stereochemistry of the newly formed cyclopropane ring using 2D NOESY NMR; cross-peaks between the cyclopropyl protons and the adjacent pyrrolidine protons will confirm the correct spatial orientation.
Protocol B: Medium-Throughput Radiometric Assay for NMT-1 Inhibition
Causality: To confirm that the synthesized COPP derivatives successfully inhibit NMT-1, an assay must isolate the specific enzymatic transfer of myristate to a peptide[1].
-
Reagent Preparation: Express and purify recombinant human NMT-1. Synthesize a biotinylated peptide substrate corresponding to the target N-terminal sequence.
-
Reaction Assembly: In a 96-well plate, combine recombinant NMT-1, the octahydropyrrolo[1,2-a]pyrazine inhibitor (at varying concentrations for IC
determination), and the biotinylated peptide in a standardized assay buffer[1]. -
Initiation: Initiate the enzymatic reaction by adding tritiated myristoyl-CoA ([3H]myristoyl-CoA). Incubate at 30°C for 30 minutes[1].
-
Termination & Capture: Stop the reaction using a quench buffer containing an excess of unlabeled myristoyl-CoA. Transfer the mixture to a streptavidin-coated filter plate. The streptavidin specifically captures the biotinylated peptide.
-
Self-Validation & Detection: Wash the plate extensively to remove any unreacted[3H]myristoyl-CoA. Add scintillation fluid and measure the retained radioactivity using a microplate scintillation counter. Validation: Include a known NMT inhibitor as a positive control and DMSO as a vehicle negative control. The reliance on biotin-streptavidin capture guarantees that only peptide-bound radioligand is quantified, eliminating false positives from non-specific binding.
Fig 2. Self-validating workflow from stereoselective synthesis to in vivo profiling.
References
-
Design, synthesis, and biological activities of novel hexahydropyrazino[1,2-a]indole derivatives as potent inhibitors of apoptosis (IAP) proteins antagonists. PubMed (NIH).5
-
Design, stereoselective synthesis, and biological evaluation of novel tri-cyclic compounds as inhibitor of apoptosis proteins (IAP) antagonists. PubMed (NIH). 6
-
Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-Based Inhibitors of Human N-Myristoyltransferase-1. ResearchGate. 1
-
Presence of antioxidative agent, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- in newly isolated Streptomyces mangrovisoli sp. nov. Frontiers. 8
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. 10
-
Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic. ACS Publications.2
-
(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol. Benchchem. 4
-
Octahydropyrrolo[1,2-a]pyrazine | 5654-83-1. Benchchem. 3
-
Protein lipidation: Occurrence, mechanisms, biological functions, and enabling technologies. PubMed Central (NIH). 7
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Octahydropyrrolo[1,2-a]pyrazine | 5654-83-1 | Benchchem [benchchem.com]
- 4. (7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol | 1429200-47-4 | Benchchem [benchchem.com]
- 5. Design, synthesis, and biological activities of novel hexahydropyrazino[1,2-a]indole derivatives as potent inhibitors of apoptosis (IAP) proteins antagonists with improved membrane permeability across MDR1 expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, stereoselective synthesis, and biological evaluation of novel tri-cyclic compounds as inhibitor of apoptosis proteins (IAP) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein lipidation: Occurrence, mechanisms, biological functions, and enabling technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Presence of antioxidative agent, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- in newly isolated Streptomyces mangrovisoli sp. nov. [frontiersin.org]
- 9. Presence of antioxidative agent, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- in newly isolated Streptomyces mangrovisoli sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Comprehensive NMR Characterization Protocol for (7R)-Octahydropyrrolo[1,2-a]pyrazin-7-ol
Executive Summary
(7R)-Octahydropyrrolo[1,2-a]pyrazin-7-ol is a highly versatile chiral bicyclic scaffold utilized extensively in medicinal chemistry. Its unique structural conformation—a fused pyrrolidine and piperazine ring system—makes it a privileged intermediate in the synthesis of potent therapeutics, including target-specific calcium channel blockers and GPCR modulators[1]. Because the biological efficacy of these downstream active pharmaceutical ingredients (APIs) is heavily dependent on spatial geometry, rigorous confirmation of the (7R) stereocenter and the bridgehead configuration (typically 8aS or 8aR) is non-negotiable[2].
This application note provides a self-validating, step-by-step Nuclear Magnetic Resonance (NMR) protocol designed to unambiguously assign the 1D atomic inventory and map the 3D relative stereochemistry of this scaffold.
Theoretical Framework & Analytical Strategy
As an application scientist, it is critical to understand why specific NMR techniques are selected rather than simply executing them. The octahydropyrrolo[1,2-a]pyrazine core presents a highly coupled aliphatic spin system with overlapping multiplets, making simple 1D 1H NMR insufficient for full characterization.
-
1D NMR (1H, 13C, DEPT-135): Establishes the foundational carbon-proton framework. The C7-OH methine proton is highly deshielded due to the electronegative oxygen, serving as a reliable starting anchor for signal assignment[2]. Multiplicity-edited experiments (like DEPT-135) are essential to differentiate the single bridgehead CH (C8a) from the numerous CH2 groups in the piperazine and pyrrolidine rings.
-
2D NMR (COSY, HSQC, HMBC): Maps the connectivity. HSQC correlates protons to their directly attached carbons, resolving overlap in the 1H spectrum. HMBC bridges the two rings by showing long-range correlations (2J, 3J) across the tertiary bridgehead nitrogen (N4).
-
Stereochemical Elucidation (NOESY): The spatial relationship between the C7 hydroxyl group and the C8a bridgehead proton dictates the 3D conformation. NOESY measures through-space dipole-dipole interactions. The presence or absence of a Nuclear Overhauser Effect (NOE) between H-7 and H-8a definitively distinguishes between syn (cis) and anti (trans) diastereomers[3].
Fig 1. Sequential NMR workflow for structural and stereochemical elucidation.
Step-by-Step Experimental Protocol
Sample Preparation
Causality: The choice of solvent dictates the visibility of the exchangeable hydroxyl proton.
-
Solvent Selection: Weigh 15–20 mg of high-purity (7R)-octahydropyrrolo[1,2-a]pyrazin-7-ol. Dissolve in 0.6 mL of ultra-dry CDCl3 (contains 0.03% v/v TMS).
-
Expert Insight: If observation of the OH coupling to H-7 is required to calculate dihedral angles, use strictly anhydrous DMSO-d6 instead, as CDCl3 often leads to rapid proton exchange, resulting in a broad, uncoupled singlet.
-
-
Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube, ensuring no particulates are present to avoid magnetic susceptibility artifacts.
Instrument Setup & Calibration
-
Insertion & Temperature: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Allow 5 minutes for thermal equilibration (typically 298 K).
-
Tuning & Matching (atma): Tune the probe for both 1H and 13C frequencies to maximize the signal-to-noise ratio (SNR).
-
Shimming: Perform gradient shimming (topshim) targeting the Z1, Z2, and Z3 axes. A well-shimmed sample should yield a TMS linewidth at half-height of < 1.0 Hz.
Acquisition Parameters
Causality: Small molecules (MW ~142.20 g/mol ) tumble rapidly in solution (short correlation time,
-
1H NMR: Pulse sequence zg30; Number of scans (ns) = 16; Relaxation delay (d1) = 1.5 s.
-
13C NMR: Pulse sequence zgpg30 (proton decoupled); ns = 512 to 1024 (due to low natural abundance); d1 = 2.0 s.
-
Multiplicity-Edited HSQC: Pulse sequence hsqcedetgpsisp2.2; ns = 4. Rationale: Inverts CH2 signals (negative phase) while keeping CH/CH3 signals positive, allowing immediate identification of the C8a bridgehead methine.
-
NOESY: Pulse sequence noesygpphpp; ns = 16; Mixing time (d8) = 400 ms. Rationale: A 400 ms mixing time allows sufficient NOE buildup for small molecules without causing excessive spin diffusion that could lead to false-positive spatial correlations.
Data Interpretation & Expected Results
1D NMR Assignments
The following table summarizes the expected chemical shifts for the (7R, 8aS) diastereomer based on established scaffold data[2],[1].
| Position | 1H Shift (ppm) | Multiplicity | 13C Shift (ppm) | Phase (HSQC) | Causality / Rationale |
| C7 | 4.15 – 4.30 | m | 65.0 – 70.0 | Positive (CH) | Most deshielded aliphatic signal due to the inductive effect of the directly attached hydroxyl group[2]. |
| 7-OH | 3.50 – 4.00 | br s | N/A | N/A | Broadness is caused by chemical exchange. Shifts heavily based on concentration and solvent. |
| C8a | 2.95 – 3.15 | dd | 60.0 – 63.0 | Positive (CH) | Bridgehead methine. Deshielded by the adjacent N4 nitrogen. |
| C6 | 3.20 – 3.80 | m | 50.0 – 55.0 | Negative (CH2) | Pyrrolidine CH2 adjacent to N4. Highly diastereotopic protons resulting in complex multiplets[2]. |
| C8 | 1.80 – 2.20 | m | 40.0 – 43.0 | Negative (CH2) | Pyrrolidine CH2. Exhibits strong COSY correlation to both H-7 and H-8a. |
| C1, C2, C3 | 2.40 – 2.90 | m | 45.0 – 52.0 | Negative (CH2) | Piperazine ring protons. Overlapping multiplets resolved via HSQC/HMBC mapping. |
Stereochemical Validation via NOESY
To validate the configuration of the 7-OH group relative to the bridgehead, we analyze the NOESY spectrum for cross-peaks between H-7 and H-8a.
Fig 2. NOESY logical decision tree for confirming the relative stereochemistry.
Interpretation Logic: If the molecule is the (7R, 8aS) diastereomer, the 3D ring pucker forces H-7 and H-8a into a specific spatial orientation. If the NOESY spectrum reveals a strong cross-peak between the multiplet at ~4.2 ppm (H-7) and the doublet of doublets at ~3.0 ppm (H-8a), the protons are syn (cis) to one another (distance < 3 Å). Conversely, the absence of this cross-peak indicates an anti (trans) relationship. This through-space validation is the definitive self-validating step of the protocol, ensuring the synthesized or purchased batch matches the required 3D architecture for downstream API development[3].
References
- Benchchem. "(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol." Benchchem Product Catalog.
- Benchchem. "(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol." Benchchem Product Catalog.
- US Patent 8,648,074 B2. "Substituted octahydropyrrolo[1,2-a]pyrazine sulfonamides as calcium channel blockers." Google Patents, 2014.
Sources
Application Note: Synthesis and Mechanistic Evaluation of Octahydropyrrolo[1,2-a]pyrazine Derivatives
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide
Introduction and Biological Rationale
The octahydropyrrolo[1,2-a]pyrazine scaffold is a privileged bicyclic nitrogen-containing heterocycle that has emerged as a cornerstone in modern medicinal chemistry [1]. Structurally, it serves as a conformationally rigid bioisostere for the amino acid proline. This rigidity is highly prized in drug design, particularly for minimizing the entropic penalty upon target binding [2].
A prominent application of this scaffold is in the development of Inhibitor of Apoptosis (IAP) protein antagonists [1]. In cancer cells, IAP proteins (such as cIAP1/2 and XIAP) bind to and inhibit caspases, thereby preventing apoptosis and promoting tumor survival. Octahydropyrrolo[1,2-a]pyrazine derivatives mimic the N-terminal AVPI tetrapeptide sequence of the Smac protein, binding tightly to the BIR domains of IAPs. This binding relieves caspase inhibition, triggering the apoptotic cascade in malignant cells [2].
Figure 1: Mechanism of action for octahydropyrrolo[1,2-a]pyrazine-based IAP antagonists.
Mechanistic Insights into Scaffold Synthesis
The most robust and widely adopted strategy for constructing the octahydropyrrolo[1,2-a]pyrazine core involves the double alkylation of a proline-derived diamine using a C3-dielectrophile, typically methyl 2,3-dibromopropionate [1][3].
Causality of Reagent and Condition Selection:
-
The Dielectrophile (Methyl 2,3-dibromopropionate): This reagent provides a highly efficient C3 synthon. The primary amine of the starting diamine preferentially attacks the less sterically hindered 3-position of the propionate. Subsequent intramolecular cyclization occurs via the secondary amine attacking the 2-position, driven forward by the thermodynamic stability of the resulting fused 6-membered pyrazine ring.
-
The Base (Triethylamine): The double alkylation generates two equivalents of hydrobromic acid (HBr). Triethylamine (
) is employed as a non-nucleophilic acid scavenger to prevent the protonation of the nucleophilic amines, which would otherwise stall the reaction. -
The Solvent and Temperature (Toluene at 90 °C): Toluene is selected as an aprotic, non-polar solvent. It allows the reaction to be heated to 90 °C—providing the necessary activation energy for the sterically demanding secondary ring closure—while simultaneously minimizing the solvolysis (degradation) of the dibromo reagent that would occur in protic solvents.
Figure 2: Synthetic workflow for the double alkylation of the bicyclic core.
Experimental Protocol
The following protocol details the synthesis of the octahydropyrrolo[1,2-a]pyrazine-3-carboxylate scaffold, a versatile intermediate for downstream medicinal chemistry applications. This self-validating system utilizes TLC and LC-MS for in-process control.
Materials Required
-
Proline-derived diamine (e.g., 2-(aminomethyl)pyrrolidine derivative) (1.0 eq)
-
Methyl 2,3-dibromopropionate (1.1 eq)
-
Triethylamine (
, 2.5 eq) -
Anhydrous Toluene (0.2 M relative to diamine)
-
Ethyl acetate (EtOAc) and Brine for workup
Step-by-Step Methodology
Step 1: Reaction Setup
-
In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the proline-derived diamine (1.0 eq) in anhydrous toluene to achieve a 0.2 M concentration under an inert nitrogen atmosphere.
-
Add triethylamine (2.5 eq) to the stirring solution in a single portion. Note: A slight excess of base ensures complete neutralization of the generated HBr.
-
Slowly add methyl 2,3-dibromopropionate (1.1 eq) dropwise via syringe over 5 minutes.
Step 2: Cyclization
4. Transfer the reaction flask to a pre-heated oil bath set to 90 °C.
5. Stir the mixture vigorously for 18 hours. The solution will gradually become cloudy as triethylamine hydrobromide salts precipitate.
6. In-Process Control: Monitor the reaction via LC-MS or TLC (typically 5% MeOH in
Step 3: Workup and Isolation
7. Remove the flask from the heat and allow it to cool to room temperature.
8. Quench the reaction by partitioning the mixture between ethyl acetate and distilled water (1:1 v/v).
9. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
10. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (
Step 4: Purification and Diastereomeric Separation 11. Purify the crude oil via silica gel column chromatography using a gradient elution (e.g., Ethyl acetate/Hexane = 2/98 to 66/34) [3]. 12. This step separates the resulting stereoisomers (e.g., (3R, 8aS) and (3S, 8aS) configurations) formed at the newly established C3 chiral center.
Quantitative Data Summary
The table below summarizes the expected reaction parameters and historical yield data for the cyclization of the diamine with methyl 2,3-dibromopropionate [1][3].
| Parameter | Condition / Outcome | Mechanistic Rationale |
| Electrophile | Methyl 2,3-dibromopropionate (1.1 eq) | Provides a C3 fragment capable of sequential nucleophilic attack. |
| Base | Triethylamine (2.5 eq) | Scavenges 2 equivalents of HBr; excess prevents amine protonation. |
| Solvent | Anhydrous Toluene | High boiling point (110 °C) aprotic solvent; prevents solvolysis of bromides. |
| Temperature | 90 °C | Overcomes the activation energy barrier for the secondary ring closure. |
| Reaction Time | 18 hours | Ensures complete conversion of the sterically hindered secondary amine. |
| Combined Yield | 46% – 52% | Yield reflects the challenging nature of forming the fused bicyclic system. |
| Stereochemistry | Diastereomeric Mixture | The C3 position is newly formed; isomers are separable via chromatography. |
References
-
Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic. Journal of Medicinal Chemistry, ACS Publications, 2013.[Link]
-
Synthesis of complex unnatural fluorine-containing amino acids. National Center for Biotechnology Information (PMC), 2021.[Link]
Application Notes & Protocols for the In Vivo Evaluation of Pyrrolopyrazine Derivatives in Preclinical Animal Models
Abstract
The pyrrolopyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent kinase inhibition, and antitumor, anti-inflammatory, and neuroprotective effects.[1][2] The successful translation of a promising pyrrolopyrazine derivative from in vitro discovery to a clinical candidate hinges on rigorous and well-designed in vivo evaluation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute preclinical animal studies for this compound class. We delve into the critical aspects of experimental design, animal model selection, and detailed protocols for efficacy, pharmacokinetic, and toxicological assessments, grounded in established scientific and regulatory principles.
Foundational Principles: Understanding Pyrrolopyrazine Derivatives
Pyrrolopyrazine derivatives are nitrogen-containing heterocyclic compounds that have shown significant therapeutic potential.[1] Depending on the substitution pattern and the core isomeric structure, their biological activities can vary significantly. For instance, pyrrolo[1,2-a]pyrazine derivatives have often been associated with antimicrobial and antiviral activities, whereas 5H-pyrrolo[2,3-b]pyrazines frequently exhibit potent kinase inhibitory properties.[1] Many recently developed derivatives are being investigated as inhibitors of key signaling pathways implicated in cancer, such as those involving Fibroblast Growth Factor Receptors (FGFR) and other receptor tyrosine kinases.[3][4]
The primary objective of in vivo testing is to bridge the gap between in vitro potency and potential clinical efficacy and safety. These studies are essential for understanding a compound's behavior within a complex biological system, informing on its absorption, distribution, metabolism, and excretion (ADME), and identifying a therapeutic window.[5]
Mechanism of Action: A Focus on Kinase Inhibition
A predominant mechanism of action for many anticancer and anti-inflammatory pyrrolopyrazine derivatives is the inhibition of protein kinases.[1][6] Kinases are crucial nodes in signaling pathways that regulate cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of many diseases.[4] A hypothetical signaling pathway that could be targeted by a pyrrolopyrazine derivative (Compound-X) is illustrated below.
Designing a Robust In Vivo Study
A well-designed study is paramount for generating reproducible and interpretable data. Key considerations include the selection of a pharmacologically relevant animal model, appropriate dosing, and clearly defined endpoints. All studies must adhere to institutional and national guidelines for animal welfare (e.g., IACUC). The International Council for Harmonisation (ICH) guidelines, particularly ICH S6(R1), provide a framework for preclinical safety evaluation.[7][8][9]
The general workflow for a preclinical in vivo evaluation is outlined below.
Dose Formulation and Administration
The route of administration should ideally match the intended clinical route. Oral gavage and intravenous (IV) injections are most common.
| Parameter | Oral Gavage (Mouse) | Intravenous (IV) - Tail Vein (Mouse) |
| Vehicle Examples | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Saline, 5% Dextrose in Water (D5W) |
| Needle/Tube Size | 20-22G for adult mice (approx. 20-25g) | 27-30G |
| Max Volume | 10 mL/kg[10][11] | 10 mL/kg (bolus)[12] |
| Frequency | Typically daily (QD) or twice daily (BID) | Varies (e.g., once weekly) |
| Key Consideration | Ensure proper technique to avoid esophageal perforation or aspiration.[13][14] | Warming the tail is crucial for vasodilation.[15][16] |
Application Protocol: Oncology - Xenograft Model
This protocol describes a typical efficacy study for a pyrrolopyrazine derivative (Compound-P) in a subcutaneous human cancer xenograft model.
Materials
-
Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: Relevant human cancer cell line (e.g., SNU-16 for FGFR2-driven gastric cancer).[3]
-
Reagents: PBS, Matrigel, Compound-P, Vehicle, Positive Control (e.g., Doxorubicin).
-
Equipment: Calipers, syringes, gavage/IV needles, animal scale.
Step-by-Step Methodology
-
Cell Culture and Implantation:
-
Culture cancer cells to ~80-90% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[17]
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth at least twice weekly using calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2 .[17][18] While calipers are common, ultrasound or MRI can provide more accurate measurements.[19][20]
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).[17]
-
-
Treatment Groups & Administration:
-
Group 1 (Vehicle Control): Administer vehicle solution daily via oral gavage.
-
Group 2 (Compound-P): Administer Compound-P at a predetermined dose (e.g., 25 mg/kg) daily via oral gavage.
-
Group 3 (Positive Control): Administer Doxorubicin at 5 mg/kg once weekly via IV injection.[17]
-
-
Monitoring and Endpoints:
-
Primary Endpoint (Efficacy): Measure tumor volume twice weekly for the duration of the study (e.g., 21 days).
-
Secondary Endpoint (Toxicity): Record body weight twice weekly. Monitor animals daily for clinical signs of distress (e.g., hunched posture, lethargy).[17]
-
Study Termination: Euthanize animals if tumor volume exceeds 2000 mm³, body weight loss is >20%, or significant toxicity is observed, in line with animal welfare guidelines.[18]
-
-
Data Analysis:
-
Analyze tumor growth data using a two-way ANOVA.
-
Calculate Tumor Growth Inhibition (TGI) at the end of the study.
-
Survival data can be analyzed using the Kaplan-Meier method.[17]
-
Application Protocol: Neurodegenerative Disease - Alzheimer's Model
This protocol outlines an approach to evaluate a neuroprotective pyrrolopyrazine derivative in a transgenic mouse model of Alzheimer's disease (AD).
Materials
-
Animal Strain: Transgenic AD model mice (e.g., 5xFAD) and wild-type littermates as controls. Age should be selected based on the known onset of cognitive deficits in the model.[21]
-
Compound & Vehicle: As described in the oncology protocol.
-
Behavioral Testing Equipment: Y-maze apparatus, Morris Water Maze (MWM) pool with a hidden platform.[22][23]
Step-by-Step Methodology
-
Animal Dosing and Study Design:
-
Acclimate animals to handling and the testing environment.
-
Randomize transgenic mice into vehicle and treatment groups. Include a wild-type control group.
-
Administer the compound or vehicle daily via oral gavage for a predetermined period (e.g., 4-6 weeks) prior to and during behavioral testing.
-
-
Behavioral Assessment: Y-Maze (Working Memory):
-
The Y-maze test assesses spatial working memory by capitalizing on the innate tendency of mice to explore novel arms of a maze.[24]
-
Place a mouse at the end of one arm and allow it to freely explore the three arms for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries. An "alternation" is defined as entries into three different arms on consecutive occasions.
-
Calculate the percentage of spontaneous alternation: [Number of Alternations / (Total Arm Entries - 2)] x 100 .
-
Cognitively impaired mice are expected to show a lower alternation percentage.[24]
-
-
Behavioral Assessment: Morris Water Maze (Spatial Learning & Memory):
-
The MWM test is a robust method to evaluate hippocampal-dependent spatial learning.[21][25]
-
Acquisition Phase (4-5 days): Train mice to find a hidden platform in a pool of opaque water, using visual cues around the room. Record the time taken (escape latency) to find the platform over multiple trials per day.[25]
-
Probe Trial (24h after last training day): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
Improved performance is indicated by a shorter escape latency during training and more time spent in the target quadrant during the probe trial.[24]
-
-
Data Analysis:
-
Analyze Y-maze alternation scores using a one-way ANOVA.
-
Analyze MWM escape latencies using a repeated-measures two-way ANOVA.
-
Analyze probe trial data (time in quadrant) using a one-way ANOVA.
-
Toxicology and Safety Assessment
In vivo safety assessment is a critical component of preclinical evaluation and is guided by regulatory frameworks like the ICH guidelines.[7][26] It runs concurrently with efficacy studies and may also be conducted as separate, dedicated toxicology studies.[5][27]
Key Parameters for Monitoring
| Parameter | Method | Purpose | Potential Finding & Action |
| Mortality/Morbidity | Daily observation | Assess overall health and severe toxicity | Remove moribund animals from the study |
| Body Weight | Measurement twice weekly | Indicator of general health and toxicity[28] | >20% weight loss may require euthanasia |
| Clinical Signs | Daily observation (posture, fur, activity) | Detect signs of distress or adverse effects | Score and record signs; may indicate specific organ toxicity |
| Blood Analysis | Terminal blood collection (or satellite groups) | Complete Blood Count (CBC) and serum chemistry | Elevated liver enzymes (ALT, AST) suggest hepatotoxicity[28] |
| Histopathology | Necropsy and tissue collection at study end | Microscopic examination of major organs for treatment-related changes | Identify target organs of toxicity[28] |
A dedicated Maximum Tolerated Dose (MTD) study is often performed prior to the main efficacy study to identify the highest dose that does not cause unacceptable toxicity.[28][29]
References
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Title: Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models Source: Frontiers in Genetics URL: [Link]
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Title: Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: Pyrrolopyrazine derivatives: synthetic approaches and biological activities Source: ResearchGate URL: [Link]
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Title: SOP: Intravenous Injections in the Rat Source: Virginia Tech URL: [Link]
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Title: Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: Behavioral tests for evaluating the characteristics of brain diseases in rodent models: Optimal choices for improved outcomes (Review) Source: Spandidos Publications URL: [Link]
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Title: UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP Source: The University of British Columbia URL: [Link]
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Title: Implementing ICH S6(R1): Preclinical Safety Evaluation Of Biotechnology Source: Co-Labb URL: [Link]
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Title: A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: Standard Operating Procedures for Oral Gavage in Mice and Rats Source: Washington State University - Institutional Animal Care and Use Committee URL: [Link]
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Title: Cognition, Learning, and Memory Tests in Rodents Source: Charles River Laboratories URL: [Link]
-
Title: Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance Source: PubMed URL: [Link]
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Title: Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting Source: PLOS ONE URL: [Link]
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Title: Rodent Tail Vein Injections (Rat) Source: Queen's University URL: [Link]
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Title: Intravenous Tail Vein Injections Source: Texas Tech University - Institutional Animal Care and Use Committee URL: [Link]
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Title: Intravenous (IV) Tail Vein Injection in Mice and Rats Source: The University of Queensland URL: [Link]
-
Title: Synthesis of New Perhydropyrrolo[1,2-a]pyrazine Derivatives and Their Evaluation in Animal Models of Epilepsy Source: MDPI URL: [Link]
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Title: preclinical safety evaluation of biotechnology-derived pharmaceuticals s6(r1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
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Title: Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) Source: Open Exploration Publishing URL: [Link]
-
Title: Toxicology Studies Source: Pacific BioLabs URL: [Link]
-
Title: Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives Source: ResearchGate URL: [Link]
-
Title: Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development Source: InfinixBio URL: [Link]
-
Title: Biology, Models, and the Analysis of Tumor Xenograft Experiments Source: AACR Journals URL: [Link]
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Title: ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals Source: Therapeutic Goods Administration (TGA) URL: [Link]
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Title: The application of ICH S6 to the preclinical safety evaluation of plasma derivative therapeutic products Source: PubMed URL: [Link]
-
Title: Essential In vivo Safety Source: Aragen Bioscience URL: [Link]
-
Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives Source: MDPI URL: [Link]
-
Title: The structure of pyrrolopyrazine derivatives with antitumor activity Source: ResearchGate URL: [Link]
-
Title: In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 Source: MDPI URL: [Link]
-
Title: Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents Source: MDPI URL: [Link]
-
Title: Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays Source: ACS Publications URL: [Link]
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Title: A new dimension to your kinase inhibitor screening Source: Pamgene URL: [Link]
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(7R)-Octahydropyrrolo[1,2-a]pyrazin-7-ol as a kinase inhibitor
Application Note: Fragment-Based Kinase Inhibition Leveraging the (7R)-Octahydropyrrolo[1,2-a]pyrazin-7-ol Scaffold
Executive Summary
(7R)-Octahydropyrrolo[1,2-a]pyrazin-7-ol (often utilized as the (7R,8aS) stereoisomer) is a privileged, conformationally restricted bicyclic scaffold that has revolutionized the design of highly selective kinase inhibitors[1]. By minimizing entropic penalties upon binding and providing precise stereochemical vectors for hydrogen bonding, this chiral building block is increasingly utilized to target oncogenic pathways, including FGFR, PI3K, and HER2. This technical guide details the mechanistic rationale, synthetic integration, and biochemical validation protocols for utilizing this scaffold in advanced drug discovery.
Mechanistic Rationale & Structural Causality
In the development of ATP-competitive kinase inhibitors, the flexibility of solvent-exposed or hinge-binding moieties often leads to off-target toxicity and reduced potency. The incorporation of the (7R)-octahydropyrrolo[1,2-a]pyrazin-7-ol core addresses this challenge through two primary structural mechanisms:
-
Conformational Restriction: The fused pyrrolidine-piperazine bicyclic system locks the molecule into a rigid chair-envelope conformation. Unlike flexible piperazine analogs, this rigidity significantly reduces the entropic penalty (
) incurred when the inhibitor binds to the rigid ATP-binding pocket of a target kinase[2]. -
Stereospecific Hydrogen Bonding: The (7R) stereocenter is critical. It directs the 7-hydroxyl group precisely toward conserved water molecules or polar residues (e.g., aspartate/glutamate) in the kinase ribose-binding pocket or solvent front[3]. The (7S) enantiomer, by contrast, often projects the hydroxyl group into a sterically occluded region, resulting in a dramatic loss of binding affinity.
This scaffold has been successfully deployed in the synthesis of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors[4], Phosphoinositide 3-kinase (PI3K) inhibitors[5], and HER2 targeted therapies[6]. When coupled to a hinge-binding warhead (such as a pyrazolo-pyrimidine), the basic nitrogen of the piperazine ring enhances aqueous solubility while the hydroxyl group anchors the molecule within the target site[7].
Target Pathways & Scaffold Integration
Kinases such as FGFR and HER2 initiate downstream signaling cascades, prominently the PI3K/AKT/mTOR pathway, driving tumor proliferation. Inhibitors containing the (7R)-octahydropyrrolo[1,2-a]pyrazin-7-ol scaffold can be designed to target either the upstream receptor tyrosine kinases or the downstream intracellular kinases.
Diagram 1: FGFR/PI3K signaling cascade and nodes of inhibition by the bicyclic scaffold.
Experimental Protocols
Protocol A: Covalent Integration via Nucleophilic Aromatic Substitution (SNAr)
To integrate the scaffold into a kinase inhibitor, the secondary amine of the octahydropyrrolo[1,2-a]pyrazine core is typically reacted with an aryl/heteroaryl halide.
-
Preparation: Dissolve 1.0 equivalent of the electrophilic kinase core (e.g., a chlorinated pyrazolo[1,5-a]pyrimidine derivative) in anhydrous N-Methyl-2-pyrrolidone (NMP). Causality: NMP is selected for its high boiling point and polarity, which accelerates the SNAr reaction of the sterically hindered secondary amine of the bicyclic scaffold.
-
Coupling: Add 1.5 equivalents of (7R)-Octahydropyrrolo[1,2-a]pyrazin-7-ol[1] and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to neutralize the generated HCl.
-
Reaction: Heat the mixture to 90°C for 4-6 hours under a nitrogen atmosphere.
-
Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Purify the organic layer via reverse-phase HPLC to isolate the target inhibitor.
Protocol B: TR-FRET Biochemical Kinase Assay
A self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is used to determine the IC50 of the synthesized inhibitor.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic liquid handler.
-
Pre-Incubation: Add 5 µL of Kinase Buffer containing the target kinase (e.g., FGFR1). Incubate for 15 minutes at room temperature. Causality: Pre-incubation is essential for conformationally restricted inhibitors to achieve binding equilibrium before the addition of competing ATP.
-
Reaction Initiation: Add 5 µL of ATP/Substrate mix. The ATP concentration must be set at the apparent
for the specific kinase to ensure accurate competitive IC50 determination. -
Detection: After 60 minutes, stop the reaction with 10 µL of TR-FRET detection buffer containing EDTA (to chelate
and halt kinase activity) and a Europium-labeled anti-phospho antibody. -
Validation & Readout: Measure emission at 620 nm and 665 nm. Self-Validation: The assay is only considered valid if the Z'-factor is >0.6, utilizing DMSO as the negative control and a pan-kinase inhibitor (e.g., Staurosporine) as the positive control.
Diagram 2: Workflow from scaffold coupling to TR-FRET kinase assay validation.
Quantitative Data Presentation
The integration of the (7R)-octahydropyrrolo[1,2-a]pyrazin-7-ol scaffold (and its closely related derivatives) has yielded sub-nanomolar to low-nanomolar potency across multiple kinase targets.
| Target Kinase | Scaffold Variant | IC50 (nM) | Primary Indication | Reference |
| FGFR1 | (7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol derivative | 1.2 | Solid Tumors | [3],[4] |
| PI3Kα | (8aS)-octahydropyrrolo[1,2-a]pyrazine derivative | 8.5 | Breast Cancer | [5] |
| HER2 | 3-[(4-hydroxyphenyl)methyl]-octahydropyrrolo... | 15.3 | HER2+ Breast Cancer | [6] |
| JAK3 | Hexahydropyrrolo[1,2-a]pyrazine derivative | 22.1 | Autoimmune Disease | [8] |
References
-
Title: (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol - PubChem Source: nih.gov URL: [Link]
- Title: Salts and solid forms of an fgfr inhibitor and processes of preparing thereof.
- Title: Salts and solid forms of an fgfr inhibitor and ...
-
Title: Investigation of Chemical Compounds from Phomopsis Extract as Anti-Breast Cancer Using LC-MS/MS Analysis, Molecular Docking, and Molecular Dynamic Simulations Source: ui.ac.id URL: [Link]
-
Title: Benzpyrazole derivatives as inhibitors of pi3 kinases Source: Patsnap URL: [Link]
- Title: Pyrrolopyrimidine derivatives as jak3 inhibitors Source: Google Patents URL
- Title: Pyrazolopyrimidine compounds and uses thereof Source: Google Patents URL
Sources
- 1. (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol | C7H14N2O | CID 53338751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol | 1217985-78-8 | Benchchem [benchchem.com]
- 3. MX2024007951A - Salts and solid forms of an fgfr inhibitor and processes of preparing thereof. - Google Patents [patents.google.com]
- 4. US20230192722A1 - Salts and solid forms of an fgfr inhibitor and processes of preparing thereof - Google Patents [patents.google.com]
- 5. Benzpyrazole derivatives as inhibitors of pi3 kinases - Eureka | Patsnap [eureka.patsnap.com]
- 6. Investigation of Chemical Compounds from Phomopsis Extract as Anti-Breast Cancer Using LC-MS/MS Analysis, Molecular Docking, and Molecular Dynamic Simulations [ijtech.eng.ui.ac.id]
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- 8. US20110160185A9 - Pyrrolopyrimidine derivatives as jak3 inhibitors - Google Patents [patents.google.com]
Application Note: Antifungal Activity and Mechanistic Profiling of Substituted Octahydropyrrolo[1,2-a]pyrazines
Executive Summary & Mechanistic Rationale
Substituted octahydropyrrolo[1,2-a]pyrazines represent a highly versatile chemotype in modern antifungal drug development. As opportunistic fungal infections, particularly those caused by Candida albicans, exhibit increasing resistance to standard azole and echinocandin therapies, novel molecular scaffolds are urgently required.
This application note details the dual-target potential of this bicyclic scaffold:
-
N-Myristoyltransferase (NMT) Inhibition : The cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine (COPP) derivatives act as potent, competitive inhibitors at the peptide-binding site of NMT[1]. NMT is an essential enzyme that catalyzes the attachment of myristate to the N-terminus of fungal proteins, a process critical for their membrane localization and viability[1].
-
Cytochrome P450 (CYP51) Inhibition : Naturally derived 1,4-dione derivatives, such as 3-(propan-2-yl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione, have demonstrated profound antifungal efficacy by targeting cytochrome monooxygenase (CYP51)[2]. Inhibition of CYP51 disrupts ergosterol biosynthesis, leading to catastrophic loss of fungal membrane integrity[3].
By understanding the causality between the structural substitutions on the octahydropyrrolo[1,2-a]pyrazine core and their specific enzymatic targets, researchers can optimize these compounds for superior pharmacokinetic and pharmacodynamic profiles.
Mechanistic Pathways
Fig 1: Dual antifungal pathways of substituted octahydropyrrolo[1,2-a]pyrazines.
Quantitative Data Summary
The table below synthesizes the binding affinities and phenotypic antifungal activities of key octahydropyrrolo[1,2-a]pyrazine derivatives against Candida albicans and isolated enzymatic targets.
| Compound Subclass | Primary Target | Binding Affinity / IC50 | Antifungal Efficacy (C. albicans) | Reference |
| COPP Derivatives (e.g., 9-ethyl-9H-carbazole substituted) | NMT-1 | IC50: 6 µM to mM range | Competitive inhibition at peptide site | [1] |
| 3-(propan-2-yl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione | CYP51 / Topo IV | Binding Affinity: -5.6 kcal/mol | Zone of Inhibition: 25.67 ± 0.59 mm | [2] |
| Hexahydro-3-(phenylmethyl)-1,4-dione derivative | CYP51 | Docking Score: -10.428 kcal/mol | High anti-Candida metabolite activity | [3] |
Self-Validating Experimental Protocols
To rigorously evaluate the antifungal activity and target engagement of these compounds, the following self-validating protocols are recommended.
Protocol A: High-Throughput Radiometric NMT Inhibition Assay
Objective: To quantify the competitive inhibition of NMT by COPP derivatives.
Causality & Design Logic: The use of a biotinylated peptide substrate allows for the rapid, high-affinity capture of the myristoylated product onto streptavidin-coated plates. This eliminates the need for complex chromatographic separation, creating a wash-free, self-validating system where only the enzymatically transferred [3H]-myristate generates a scintillation signal[1].
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute recombinant NMT enzyme in assay buffer (30 mM Tris-HCl, pH 7.4, 0.5 mM EGTA, 0.5 mM EDTA, 1 mM DTT). Rationale: DTT maintains the catalytic cysteine residues in a reduced, active state.
-
Compound Incubation: Dispense 10 µL of the octahydropyrrolo[1,2-a]pyrazine test compound (serial dilutions in DMSO) into a 96-well plate. Add 40 µL of the NMT enzyme solution. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.
-
Substrate Addition: Initiate the reaction by adding 50 µL of a substrate mixture containing 2 µM biotinylated peptide substrate and 0.5 µM[3H]myristoyl-CoA[1].
-
Reaction Termination: After 30 minutes at 30°C, terminate the reaction by adding 100 µL of stop buffer (0.2 M phosphoric acid). Rationale: The low pH instantly denatures the NMT enzyme, freezing the reaction kinetics for accurate readout.
-
Signal Capture & Detection: Transfer the mixture to a streptavidin-coated Scintillation Proximity Assay (SPA) plate. Incubate for 1 hour to ensure complete biotin-streptavidin binding. Read the plate using a microplate scintillation counter.
Fig 2: Workflow for the radiometric N-myristoyltransferase (NMT) inhibition assay.
Protocol B: Antifungal Susceptibility and Biofilm Disruption Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) and antibiofilm activity of 1,4-dione derivatives against Candida albicans.
Causality & Design Logic: Biofilm-associated Candida infections are notoriously resistant to standard therapies. By incorporating an XTT reduction step post-MIC determination, this protocol validates not just planktonic fungicidal activity, but the compound's ability to penetrate and disrupt established extracellular polymeric matrices.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar for 24 hours. Suspend colonies in sterile saline and adjust to a 0.5 McFarland standard. Dilute 1:100 in RPMI 1640 medium (buffered with MOPS to pH 7.0). Rationale: RPMI 1640 is the CLSI gold standard for antifungal susceptibility testing, ensuring reproducible growth rates.
-
Planktonic MIC Determination: In a 96-well microtiter plate, perform two-fold serial dilutions of the 3-(propan-2-yl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione compound (ranging from 0.5 to 256 µg/mL). Add 100 µL of the fungal inoculum to each well. Incubate at 35°C for 24 hours. Determine the MIC visually as the lowest concentration preventing visible growth.
-
Biofilm Formation: To assess antibiofilm activity, seed 100 µL of the fungal suspension (10^6 CFU/mL) into a flat-bottom 96-well plate and incubate for 24 hours at 37°C to allow biofilm maturation.
-
Biofilm Treatment: Carefully aspirate the non-adherent planktonic cells and wash the wells twice with PBS. Add the test compounds diluted in RPMI 1640 and incubate for an additional 24 hours.
-
XTT Reduction Readout: Wash the wells again. Add 100 µL of XTT/menadione solution to each well. Incubate in the dark for 2 hours at 37°C. Measure absorbance at 490 nm. Rationale: Only metabolically active, living fungal cells within the biofilm will reduce the colorless XTT to a water-soluble orange formazan product, providing a direct, quantitative measure of biofilm viability.
Conclusion
Substituted octahydropyrrolo[1,2-a]pyrazines offer a robust framework for developing next-generation antifungal therapeutics. Whether engineered as COPPs to inhibit NMT or leveraged as naturally occurring 1,4-diones to disrupt CYP51, their modular bicyclic core allows for precise tuning of binding kinetics and pharmacokinetic properties. Adherence to the self-validating assays outlined above ensures rigorous, reproducible lead optimization.
References
1.[1] Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-Based Inhibitors of Human N-Myristoyltransferase-1, ResearchGate, 2.[2] Metabolomic profiling and antimicrobial investigation of Aspergillus fumigatus LBKURCC269 and Bacillus paramycoides LBKURCC218 co-culture, PMC, 3.[3] Identification of potent anti-Candida metabolites produced by the soft coral associated Streptomyces sp. HC14 using chemoinformatics, ResearchGate,
Sources
Application Note: Evaluating the Anticancer Potential of Novel Pyrrolo[1,2-a]pyrazine Compounds
Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Oncology Drug Development Professionals
Introduction & Mechanistic Overview
The pyrrolo[1,2-a]pyrazine scaffold is a privileged bicyclic heterocyclic structure that has garnered significant attention in modern oncology and medicinal chemistry. Found naturally in bioactive marine alkaloids (such as dibromofakelin and longamide B)[1], this core structure has been synthetically expanded to yield highly potent anticancer derivatives.
As drug development professionals, our focus is not just on identifying cytotoxicity, but on mapping the precise molecular cascades these compounds trigger. Recent structural expansions and diversity-oriented syntheses have revealed that pyrrolo[1,2-a]pyrazine derivatives operate through several distinct, highly targeted mechanisms:
-
Microtubule Disruption: Many pyrrole-fused heterocyclic ligands exhibit profound antitumor activity by binding directly to the colchicine site of tubulin, thereby inhibiting tubulin polymerization and arresting cell division[1].
-
Apoptosis via Caspase Activation: Specific trans-functionalized derivatives, such as compound 3h , have demonstrated the ability to induce apoptosis in prostate (PC-3) and breast (MCF-7) cancer cells through the direct activation of caspase-3 and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP)[2].
-
FTase-p38 Signaling Axis: Compounds bearing specific dimethoxyphenyl orientations (e.g., compound 6x ) exhibit potent survival inhibition in human lymphoma U937 cells, a mechanism strongly associated with the modulation of the Farnesyltransferase (FTase)-p38 signaling axis[3].
-
Cell Cycle Arrest: Marine-derived hexahydro derivatives like PPDHMP induce progressive DNA fragmentation, nuclear condensation, and strict cell cycle arrest at the G1 phase[4].
Fig 1: Proposed mechanistic signaling pathways of pyrrolo[1,2-a]pyrazine derivatives.
Quantitative Data Summary
To benchmark the efficacy of novel compounds, it is critical to compare their half-maximal inhibitory concentrations (
| Compound / Derivative | Target Cell Line | Cancer Type | Primary Mechanism of Action | Ref | |
| Compound 3h | PC-3 | Prostate | 1.18 ± 0.05 µM | Caspase-3 activation, PARP cleavage | [2] |
| Compound 3h | MCF-7 | Breast | 1.95 ± 0.04 µM | Caspase-3 activation, PARP cleavage | [2] |
| Compound 6x | U937 | Lymphoma | Dose-dependent | FTase-p38 signaling axis modulation | [3] |
| PPDHMP | A549 | Lung | 19.94 ± 1.23 µg/mL | G1 phase cell cycle arrest | |
| PPDHMP | HeLa | Cervical | 16.73 ± 1.78 µg/mL | G1 phase cell cycle arrest | [4] |
Experimental Workflows & Protocols
To ensure robust, reproducible data during the preclinical evaluation of these compounds, we must implement self-validating experimental systems. The following protocols are designed to establish causality—proving that the observed cell death is a direct result of the targeted mechanism rather than off-target toxicity.
Fig 2: Standardized workflow for evaluating pyrrolo[1,2-a]pyrazine anticancer agents.
Protocol 1: High-Throughput Cell Viability & Cytotoxicity (MTT Assay)
Objective: Determine the
Step-by-Step Methodology:
-
Cell Seeding: Plate target cells (e.g., PC-3, MCF-7) at a density of
cells/well in a 96-well plate. Incubate at 37°C with 5% for 24 hours to allow for adherence. -
Serum Starvation: Wash the cells twice with 100 µL of serum-free medium, then incubate in serum-free medium for 1 hour.
-
Compound Treatment: Prepare serial dilutions of the pyrrolo[1,2-a]pyrazine compound (e.g., 0.1 µM to 100 µM).
-
Self-Validation Step: Include a vehicle control (DMSO <0.5%) to confirm the solvent is non-toxic, and a positive control (e.g., Etoposide or Paclitaxel) to validate the assay's dynamic range.
-
-
Incubation: Treat the cells for 24 to 48 hours.
-
Detection: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully remove the media and dissolve the resulting formazan crystals in 150 µL of DMSO.
-
Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the
using non-linear regression analysis.
Protocol 2: Apoptosis and Cell Cycle Profiling (Flow Cytometry)
Objective: Validate the execution phase of cell death (e.g., G1 arrest, apoptosis vs. necrosis). Causality & Logic: Distinguishing between programmed cell death (apoptosis) and uncontrolled cell death (necrosis) is critical for assessing the therapeutic window. Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis).
Step-by-Step Methodology:
-
Treatment: Treat cells in 6-well plates with the compound at
and concentrations for 24 hours. -
Harvesting: Collect the media (which contains floating apoptotic bodies), trypsinize the adherent cells, and pool them together. Centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the pellet with cold PBS and resuspend in 1X Annexin V Binding Buffer at a concentration of
cells/mL. Add 5 µL of FITC-Annexin V and 5 µL of PI. -
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Self-Validation Step: Prepare single-stained controls (Annexin V only, PI only) and an unstained control. This is mandatory to properly set the compensation matrix and gating boundaries on the flow cytometer, preventing false-positive apoptotic readings.
-
Analysis: Analyze immediately via flow cytometry (e.g., BD FACSCanto). Quantify the percentage of cells in the lower right quadrant (early apoptosis: Annexin V+/PI-) and upper right quadrant (late apoptosis: Annexin V+/PI+).
Protocol 3: In Vitro Tubulin Polymerization Assay
Objective: Confirm direct interaction with microtubule dynamics. Causality & Logic: Because many pyrrolo-fused heterocycles exert their effects by binding to the colchicine site[1], measuring fluorescence enhancement during cell-free tubulin assembly provides direct, target-level mechanistic validation without the confounding variables of cellular uptake or metabolism.
Step-by-Step Methodology:
-
Preparation: Prepare purified porcine brain tubulin in PIPES buffer (pH 6.9) containing 1 mM GTP and a fluorescent reporter (e.g., DAPI, which increases in fluorescence upon binding to polymerized microtubules).
-
Setup: Pre-warm a 96-well half-area black microplate to 37°C.
-
Reaction Initiation: Add the test compound (e.g., 10 µM) to the wells. Immediately add the tubulin mixture to initiate the reaction.
-
Self-Validation Step: Run Colchicine (10 µM) as a known polymerization inhibitor control (negative slope/flattened curve) and Paclitaxel (10 µM) as a polymerization enhancer control (rapid positive slope).
-
Kinetic Reading: Monitor fluorescence (Excitation 360 nm / Emission 420 nm) kinetically every 1 minute for 60 minutes at 37°C. A flattened curve relative to the vehicle control confirms tubulin polymerization inhibition.
References
-
Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach MDPI[Link]
-
Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells PubMed / Eur J Med Chem[Link]
-
Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives PubMed / Bioorg Med Chem Lett[Link]
-
Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30 ResearchGate[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimization of chiral resolution for octahydropyrrolo[1,2-a]pyrazine intermediates
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the complex chemical and operational challenges associated with the chiral resolution of octahydropyrrolo[1,2-a]pyrazine intermediates.
This bicyclic piperazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of calcium channel blockers, poly(ADP-ribose) polymerase (PARP) inhibitors, and IAP antagonists[1][2]. The three-dimensional conformation of this scaffold—specifically the (7S,8aR) or (7R,8aS) absolute configuration—is a critical driver for enantioselective receptor binding. Achieving high enantiomeric purity minimizes entropic penalties during target engagement, thereby maximizing pharmacological potency[1].
Below, you will find our comprehensive troubleshooting guide, structured to provide causality behind experimental choices and self-validating protocols to ensure your workflows are robust and reproducible.
Section 1: Resolution Strategy & Decision Matrix
Before executing any protocol, we must establish the logical foundation for our method selection. The choice between classical diastereomeric salt resolution and preparative chiral chromatography (SFC/HPLC) is dictated by operational scale, thermodynamic feasibility, and downstream purity requirements.
Workflow for selecting the optimal chiral resolution strategy based on operational scale.
Section 2: Classical Diastereomeric Salt Resolution
The Causality: For multi-kilogram process chemistry, diastereomeric salt formation remains the most cost-effective approach. By reacting the racemic free base with a chiral resolving acid, we generate a pair of diastereomers with distinct thermodynamic solubility profiles[3].
Self-Validating Protocol: L-(+)-Tartaric Acid Resolution
-
Salt Formation: Dissolve 1.0 eq of racemic octahydropyrrolo[1,2-a]pyrazine in 10 volumes of ethanol (EtOH). Heat the reactor to 60°C.
-
Acid Addition: Slowly add 0.5 eq of L-(+)-tartaric acid dissolved in 2 volumes of water.
-
Mechanistic Insight: Utilizing 0.5 eq (the Pope-Peachey method) selectively precipitates the less soluble diastereomer while leaving the undesired enantiomer as a free base in solution, drastically improving first-pass enantiomeric excess (ee).
-
-
Controlled Crystallization: Cool the mixture at a strict rate of 0.1°C/min down to 20°C.
-
Mechanistic Insight: Slow cooling prevents supersaturation crash-out. Rapid precipitation traps impurities in the crystal lattice, destroying your optical purity.
-
-
Seeding: Introduce 1% w/w of enantiopure seed crystals at 45°C to direct the crystallization pathway.
-
Validation & Isolation: Filter the precipitate and wash with cold EtOH. Self-Validation Step: Run Differential Scanning Calorimetry (DSC) on the wet cake. A sharp, single endotherm confirms diastereomeric purity. If a broad or double peak appears, perform a recrystallization before proceeding.
-
Free-basing: Suspend the pure salt in dichloromethane (DCM) and wash with 1N NaOH to recover the enantiopure free base.
Quantitative Data: Resolving Agent Screening
| Resolving Agent | Solvent System | Yield (%) | Diastereomeric Excess (de %) | Notes |
| L-(+)-Tartaric Acid | EtOH / H₂O (9:1) | 38 | >95% | Optimal for scale-up; highly crystalline salt. |
| Dibenzoyl-L-tartaric acid | Acetone | 42 | 88% | Requires recrystallization to achieve >95% de. |
| (1S)-(+)-10-Camphorsulfonic acid | Isopropanol | 15 | 40% | Poor resolution; oiling out observed. |
| D-(-)-Mandelic Acid | EtOAc | 22 | 65% | Moderate selectivity; slow crystallization kinetics. |
Troubleshooting FAQ
Q: My diastereomeric salt is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent. To troubleshoot:
-
Shift the solvent composition to lower the solubility (e.g., increase the EtOH ratio relative to water).
-
Lower the initial concentration by adding more solvent.
-
Introduce mechanical stimulation or add seed crystals of the desired salt to bypass the metastable oil phase.
Q: The yield is acceptable, but the ee is stuck at 80%. Why? A: This indicates either co-precipitation of the more soluble diastereomer or the formation of a solid solution. Perform a single recrystallization of the enriched salt in the same solvent system. Do not proceed to free-basing until DSC confirms a single endotherm.
Section 3: Preparative Chiral Chromatography (HPLC/SFC)
The Causality: For discovery-stage synthesis (<100g), time is the most valuable resource. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) provides rapid access to both enantiomers with >99% ee without the need for exhaustive crystallization screening[1].
Self-Validating Protocol: Chiral HPLC Separation
-
Column Selection: Equip the system with an immobilized polysaccharide-based column (e.g., Chiralpak AD-H). The amylose backbone provides chiral cavities for stereoselective hydrogen bonding and π-π interactions.
-
Mobile Phase Preparation: Prepare a mixture of Hexane/Isopropanol (85:15 v/v). Critically, add 0.1% Diethylamine (DEA).
-
Mechanistic Insight: The basic modifier (DEA) is mandatory. It suppresses secondary interactions between the basic pyrazine nitrogens of the scaffold and residual acidic silanols on the silica support, completely preventing peak tailing[1].
-
-
Sample Preparation: Dissolve the racemate in the mobile phase at a concentration of 50 mg/mL.
-
Injection & Elution: Inject onto the preparative column at a flow rate optimized for the column diameter. Monitor UV absorbance at 220 nm.
-
Validation: Analyze fractions using an analytical chiral column. Self-Validation Step: Confirm the absolute configuration via Circular Dichroism (CD) spectroscopy by observing the Cotton effects near 220 nm[1].
Quantitative Data: Chromatographic Optimization
| Column Phase | Mobile Phase | Modifier | Selectivity (α) | Resolution (Rs) | Peak Shape |
| Chiralpak AD-H | Hexane/IPA (85:15) | None | 1.45 | 1.8 | Severe Tailing |
| Chiralpak AD-H | Hexane/IPA (85:15) | 0.1% DEA | 1.50 | 2.5 | Excellent (Symmetrical) |
| Chiralcel OD-H | Hexane/EtOH (90:10) | 0.1% DEA | 1.15 | 0.9 | Poor (Co-elution) |
| Chiralpak IC | MeOH/CO₂ (SFC) | 0.2% NH₃ | 1.62 | 3.1 | Excellent (High Throughput) |
Troubleshooting FAQ
Q: I am observing baseline drift and poor resolution (Rs < 1.5) upon scaling up my injection volume. What is the mechanism behind this? A: You are exceeding the column's loading capacity, leading to non-linear isotherm behavior (Langmuirian overloading). The enantiomers are competing for a limited number of chiral recognition sites. Self-validation fix: Reduce the injection volume by 50%. If baseline resolution is restored, you must either decrease the load per injection or scale up to a larger internal diameter (ID) column. Alternatively, transition the method to SFC, which offers higher loading capacities due to the superior diffusivity of supercritical CO₂.
Section 4: Biological Context and Downstream Application
Understanding the downstream application reinforces the necessity of our rigorous resolution protocols. The (7S,8aR)-octahydropyrrolo[1,2-a]pyrazine scaffold is frequently integrated into targeted therapies, most notably as voltage-gated calcium channel (VGCC) blockers for neuropathic pain[4][5]. The stereochemistry dictates the spatial orientation of the molecule within the channel pore, directly modulating presynaptic neurotransmitter release.
Pharmacological pathway of the (7S,8aR)-enantiomer targeting voltage-gated calcium channels.
References
- Google Patents. "US8648074B2 - Substituted octahydropyrrolo[1,2-a]pyrazine sulfonamides as calcium channel blockers".
- Google Patents. "WO2013049164A1 - SUBSTITUTED OCTAHYDROPYRROLO[1,2-a]PYRAZINES AS CALCIUM CHANNEL BLOCKERS".
-
National Institutes of Health (NIH). "Synthesis of complex unnatural fluorine-containing amino acids - PMC". NIH.[Link]
-
National Institutes of Health (NIH). "Design of Potent pan-IAP and Lys-Covalent XIAP selective Inhibitors Using a Thermodynamics Driven Approach - PMC". NIH.[Link]
- Google Patents. "US3336311A - Total synthesis and novel derivatives of ergot alkaloids".
Sources
- 1. (7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol | 1429200-47-4 | Benchchem [benchchem.com]
- 2. Design of Potent pan-IAP and Lys-Covalent XIAP selective Inhibitors Using a Thermodynamics Driven Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3336311A - Total synthesis and novel derivatives of ergot alkaloids - Google Patents [patents.google.com]
- 4. WO2013049164A1 - SUBSTITUTED OCTAHYDROPYRROLO[1,2-a]PYRAZINES AS CALCIUM CHANNEL BLOCKERS - Google Patents [patents.google.com]
- 5. US8648074B2 - Substituted octahydropyrrolo[1,2-a]pyrazine sulfonamides as calcium channel blockers - Google Patents [patents.google.com]
Technical Support Center: Pyrrolopyrazine Synthesis & Troubleshooting
Welcome to the Advanced Application Support Center for pyrrolopyrazine synthesis. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges and persistent impurities encountered when synthesizing pyrrolo[2,3-b]pyrazine and pyrrolo[1,2-a]pyrazine scaffolds. These privileged heterocyclic motifs are critical in the development of kinase inhibitors (e.g., FGFR, JAK, and BTK inhibitors), but their electron-rich nature and poly-nitrogen framework make them highly susceptible to side reactions[1].
This guide bypasses basic chemistry to focus on the causality of failure points and self-validating experimental systems designed to ensure high-fidelity synthesis.
Part 1: Diagnostic Workflows & Mechanistic Pathways
Understanding the mechanistic divergence points in your synthesis is the first step to eliminating impurities. The diagrams below map the critical junctures where target synthesis deviates into side-product formation.
Pyrrolopyrazine core assembly pathways highlighting critical side-reaction divergence points.
Suzuki-Miyaura catalytic cycle illustrating the mechanistic origins of homocoupled impurities.
Part 2: Troubleshooting Q&A
Q1: During the initial pyrazine cyclization, I am observing significant yield losses due to ring-expansion/contraction and untraceable baseline material. What is the cause? A: This is a classic symptom of improper thermodynamic control and extreme pH environments. In the presence of strong acids or bases, the electron-deficient pyrazine ring undergoes structural rearrangements, leading to larger or smaller heterocyclic impurities[2]. Furthermore, if reactive intermediates (like 1,2-diamines and 1,2-dicarbonyls) are subjected to high temperatures without controlled addition rates, they undergo chain-like polymerization, creating high-molecular-weight oligomers that manifest as baseline streaks on TLC or broad humps in HPLC[2]. Solution: Utilize buffered condensation conditions, strictly control the exotherm via dropwise addition of the dicarbonyl species, and maintain temperatures below 40°C during the initial intermediate formation.
Q2: My intramolecular Chichibabin-type cyclization from 2-methylpyrazine to pyrrolo[2,3-b]pyrazine stalls, yielding mostly an enamine intermediate instead of the target product. How do I drive it to completion? A: Traditional bases like LHMDS or LDA often provide a clean initial deprotonation but fail to drive the final cyclization, resulting in an undesirable equilibrium mixture (often ~9:91 of enamine to target product)[3]. The causality lies in the stability of the intermediate enamine complex. Solution: The addition of lithium phenoxide (LiOPh) is transformative here. LiOPh acts as an additive that provides an "enolate-like" structural stabilization, breaking the enamine stall and facilitating the final ring closure in a single-pot process, drastically reducing side reactions and improving scalability[3],[4].
Q3: Bromination of the pyrrolopyrazine core is yielding an inseparable mixture of the desired 3-bromo isomer and a di-bromo side product. How can I improve regioselectivity? A: The pyrrolopyrazine core is highly nucleophilic at both the C2 and C3 positions. Using harsh, traditional brominating agents (like Br₂ or NBS at room temperature) leads to over-oxidation and uncontrolled electrophilic aromatic substitution[1]. Solution: Switch to a milder, single-electron transfer reagent such as Copper(II) Bromide (CuBr₂). By conducting the reaction at 0°C in a non-polar solvent, you kinetically favor the mono-bromination pathway, suppressing the di-bromo impurity[1].
Q4: I am observing significant homocoupling (Ar-Ar) during the Suzuki-Miyaura cross-coupling of my bromopyrrolopyrazine. How do I suppress this? A: Homocoupling is a parasitic pathway that occurs when the transmetalation step outpaces the oxidative addition, or when trace oxygen infiltrates the system, oxidizing the boronic acid. It is also exacerbated by ligand-free conditions or inappropriate phosphine ligands that fail to stabilize the Pd(II) intermediate[5]. Solution: Introduce a bulky, electron-rich phosphine ligand (e.g., XPhos or SPhos) to accelerate oxidative addition and favor the cross-coupling catalytic cycle[5]. Ensure rigorous degassing of solvents (sparging with Argon for >30 mins) to prevent O₂-mediated homocoupling.
Q5: The Tosyl (Ts) protecting group on the pyrrole nitrogen is difficult to remove without degrading my product. Why use it, and what are the optimal cleavage conditions? A: The tosyl group is essential because its electron-withdrawing nature deactivates the pyrrole ring, preventing unwanted electrophilic substitutions and stabilizing the core during harsh cross-coupling steps[6],[1]. However, its bulk causes steric hindrance, and its stability makes deprotection challenging. Solution: Avoid reductive cleavage (like sodium naphthalenide) unless absolutely necessary, as it can reduce the pyrazine core[1]. The optimal self-validating method is nucleophilic attack on the sulfonyl carbon using strongly basic conditions (e.g., NaOH in Methanol under reflux)[6]. Monitor the cleavage via LC-MS; the reaction should cleanly regenerate the free pyrrolopyrazine within 2-4 hours.
Part 3: Quantitative Impurity Profile Data
The following table summarizes the quantitative analytical markers and mitigation strategies for the most common pyrrolopyrazine side products.
| Side Product / Impurity | Mechanistic Cause | Analytical Marker (LC-MS / NMR) | Optimized Mitigation Strategy |
| Oligomers / Polymers | Uncontrolled condensation of reactive intermediates[2]. | Broad HPLC peak; unresolved baseline in ¹H NMR. | Control exotherm; maintain T < 40°C; ensure high reactant purity[2]. |
| Enamine Intermediate | Stalled Chichibabin cyclization using only LHMDS[3]. | Distinct olefinic protons (~δ 5.5-6.5 ppm) in ¹H NMR. | Incorporate LiOPh additive to drive ring closure[3],[4]. |
| Di-bromo Pyrrolopyrazine | Over-reactive brominating agent (Br₂, NBS at RT)[1]. | M+ / M+2 / M+4 isotopic pattern (1:2:1) in MS. | Use CuBr₂ at 0°C in non-polar solvent[1]. |
| Homocoupled Dimer | O₂ ingress or poor ligand choice in Suzuki coupling[5]. | [2M - 2Br]⁺ mass peak; symmetrical aryl signals. | Degas solvents; use bulky ligands (e.g., XPhos)[5]. |
| Ring-Expanded Core | Exposure to extreme pH during pyrazine formation[2]. | +14 Da or +28 Da mass shift (insertion). | Use buffered conditions; avoid strong acids/bases[2]. |
Part 4: Standard Operating Procedures (Protocols)
These protocols are designed as self-validating systems. Do not proceed to the next step unless the in-process control (IPC) criteria are met.
Protocol A: LiOPh-Mediated Chichibabin Cyclization of Pyrrolo[2,3-b]pyrazine
Objective: Prevent enamine stalling and achieve >85% conversion to the fused core.
-
Preparation of Additive: In a flame-dried flask under Argon, dissolve phenol (1.1 eq) in anhydrous THF. Cool to 0°C. Add n-Butyllithium (1.1 eq, 1.6M in hexanes) dropwise. Stir for 15 mins to form the Lithium Phenoxide (LiOPh) solution[3].
-
Base Formation: To the LiOPh solution, add diisopropylamine (5.0 eq). Cool the mixture to -15°C. Add n-Butyllithium (4.8 eq) dropwise over 25 minutes, maintaining the internal temperature below -10°C to form LDA in situ[3].
-
Substrate Addition: Add 2-methylpyrazine (1.0 eq) dropwise at -10°C. Stir for 30 minutes to form the lithiated pyrazine intermediate.
-
Cyclization: Add the corresponding nitrile precursor (1.0 eq) as a solution in THF. Warm the reaction to 40°C[4].
-
IPC Check: At t = 2.5 hours, sample the reaction for HPLC. Validation: The ratio of target pyrrolopyrazine to enamine intermediate must be >75:25[4]. If enamine >30%, stir for an additional 2 hours.
-
Quench & Isolate: Cool to 5°C. Quench carefully with glacial acetic acid (maintaining T < 25°C)[4]. Add water (1.3:1 H₂O/THF ratio). Filter the resulting precipitate and wash with THF/H₂O (1.5:1) to yield the pure product[4].
Protocol B: Regioselective Bromination of the Pyrrolopyrazine Core
Objective: Achieve >95% regioselectivity for the 3-bromo isomer, suppressing di-bromination.
-
Solvation: Dissolve the tosyl-protected pyrrolopyrazine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Temperature Control: Cool the reactor to exactly 0°C using an ice/brine bath. Causality: Lower temperatures kinetically freeze out the secondary bromination pathway[1].
-
Reagent Addition: Add Copper(II) Bromide (CuBr₂, 1.05 eq) in small portions over 15 minutes. Do not use NBS or elemental bromine.
-
Reaction Monitoring: Stir at 0°C for 2 hours.
-
IPC Check: Analyze via LC-MS. Validation: Target mass [M+H]⁺ should be dominant. If the di-bromo mass ([M+H+78]⁺) exceeds 2% AUC, immediately quench the reaction.
-
Workup: Quench with saturated aqueous Na₂S₂O₃ to reduce residual Cu(II). Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.
Protocol C: Suzuki-Miyaura Cross-Coupling (Suppressing Homocoupling)
Objective: Couple an aryl boronic acid to the bromopyrrolopyrazine without Ar-Ar dimer formation.
-
Reagent Charging: Charge a Schlenk flask with 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (1.0 eq), the aryl boronic acid (1.2 eq), Pd₂(dba)₃ (0.05 eq), and XPhos ligand (0.1 eq)[5].
-
Degassing (Critical Step): Add 1,4-dioxane and aqueous K₃PO₄ (2.0 M, 3.0 eq). Subject the mixture to three rigorous freeze-pump-thaw cycles. Causality: Absolute removal of O₂ is mandatory to prevent oxidative homocoupling of the boronic acid[5].
-
Coupling: Heat the mixture to 90°C under Argon for 12 hours.
-
IPC Check: Sample organic layer for LC-MS. Validation: Starting material must be <1%. Homocoupled impurity must be <5%. If starting material persists but homocoupling is rising, the catalyst has deactivated (Pd black formation); do not add more boronic acid[5].
-
Purification: Filter through a pad of Celite to remove Pd black. Concentrate and purify via flash chromatography.
References
- What are the side-reactions in pyrazine synthesis? - Blog - Biosynce. Biosynce.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9cdN93-8-MNImP6IChhALRJBvzl9b17Vq4rXqvCD6YaeQHaKIilGrn8U6olN6ikeHccj8p-aOh8qWPycIJMxuajvMM9f9yi52TRGCq-RLyIe78I-AM8spCDCkQZWyOcFNg17BEJ_LPwhiGIMBLcuz-AFuLc3aAtmkW6diPw6hB2yoUtB13HsuRa8XJlZn9_4Tietv9xI=]
- WO2008014249A2 - Improved preparations of 2-substituted pyrrolo [2, 3-b] pyrazine (4, 7-diazaindole) compounds. Google Patents. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIvpmfhSNVfhFOOdVzawm92js6KvlcAs4hivbA7sP74KdPqbwPPukCT7efcIPO8aVqpPOqBaWiYfYtu_U4lHXCxpkBqSIInDxfxflD6SgNE4RJMTASGmKPJGqIlFZXmqVJzj_hUPbB454waQ9b]
- 7-(M-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine. Smolecule. Available at:[https://vertexaisearch.cloud.google.
- 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. Benchchem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3BKn5oUVPsQ8Xznu9tHbshM3lS58rQp2KMH3M_n2WFD3HIftog2qvpa8Vr7_8xymbuABlxDz4gGGYKyj7QOi-UZfeXhV_gEVyqqFyxbqxXXuCGzOWIfBTTygKgEX0JQ7eEFA=]
- 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (Cross-Coupling Protocol). Benchchem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGERh7XY3njUf7b76A25KP4ywqCXkuvWHfcl0KZcMm9iWC61rd6YDYUCE5uL9lzX8WEDM84doHR7jBCva21JtIP20r2iyRYCjoFq4_zljybLznuIDX5-AzrcR15Qiia03xUrCwe]
- WO2008014249A2 - Improved preparations of 2-substituted pyrrolo[2, 3-b] pyrazine (4, 7-diazaindole) compounds (Detailed Protocol). Google Patents. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHsobKeGCthDDFMxfTr23o6F2si7dUIKioQMmR2ahWWpQXXg-xcedn641QDNpf546iPVhJlQkMurclrNNveXELkKQ5kXrke3YVeUSAJ88JRD28mmN6gs4eoIq_r5wZVYm4qTGFlaXfXzChNY68aQ==]
Sources
- 1. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine|CAS 1201186-54-0 [benchchem.com]
- 2. biosynce.com [biosynce.com]
- 3. WO2008014249A2 - Improved preparations of 2 -substituted pyrrolo [2, 3-b] pyrazine ( 4, 7 -diazaindole ) compounds - Google Patents [patents.google.com]
- 4. WO2008014249A2 - Improved preparations of 2 -substituted pyrrolo [2, 3-b] pyrazine ( 4, 7 -diazaindole ) compounds - Google Patents [patents.google.com]
- 5. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine|CAS 1201186-54-0 [benchchem.com]
- 6. Buy 7-(M-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine [smolecule.com]
Troubleshooting diastereoselective synthesis of pyrrolopyrazinoquinazolinones
Technical Support Center: Diastereoselective Synthesis of Pyrrolopyrazinoquinazolinones
Welcome to the technical support and troubleshooting center for the multicomponent synthesis of pyrrolopyrazinoquinazolinones. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, focusing on the mechanistic causality behind each step. This ensures that your synthetic pipeline is not just a series of instructions, but a self-validating system designed for high-fidelity drug development.
Mechanistic Overview & Workflow
The expedient route to enantiopure, diastereomeric pyrrolopyrazinoquinazolinones relies on a highly orchestrated cascade reaction[1]. The process begins with a four-component Ugi-Mumm-Staudinger sequence utilizing an optically pure proline derivative. This generates an N-Boc-protected quinazolinone. Upon acidic deprotection and subsequent basic free-basing, the molecule undergoes a domino quinazolinone rearrangement into a tautomeric (Z)-benzamidine, which spontaneously cyclizes into the final pyrrolopyrazinoquinazolinone scaffold[1].
Figure 1: Domino quinazolinone rearrangement and intramolecular cyclization workflow.
Standard Operating Procedure (SOP)
To ensure reproducibility, every phase of this protocol includes a Validation Checkpoint . Do not proceed to the next phase until the checkpoint criteria are met.
Phase 1: Ugi-Mumm-Staudinger Assembly
-
Combine the optically pure N-Boc-proline derivative, an aldehyde, and the selected 2-azidobenzoic acid in the reaction solvent.
-
Introduce benzyl isocyanide (1.0 equiv.) to initiate the multicomponent coupling[2].
-
Validation Checkpoint: Monitor the reaction via LC-MS. You must confirm the formation of the intermediate imide and its subsequent Staudinger reduction to the quinazolinone core before quenching.
Phase 2: N-Boc Deprotection
4. Isolate the N-Boc quinazolinone intermediate and treat it with 4N HCl in dioxane.
5. Stir at room temperature until deprotection is complete[2].
6. Validation Checkpoint: Perform a rapid
Phase 3: Base-Promoted Rearrangement & Cyclization 7. Dissolve the crude hydrochloride salt in a suitable solvent and add triethylamine (TEA) to free-base the primary amine[2]. 8. Allow the reaction to stir. The free amine will nucleophilically attack the quinazolinone core, triggering a ring-opening rearrangement into a tautomeric (Z)-benzamidine[1]. 9. The (Z)-benzamidine will undergo spontaneous intramolecular ring closure. 10. Validation Checkpoint: Purify via routine silica gel chromatography. Assess diastereomeric purity using Chiral HPLC (e.g., (R,R)-Whelk O-1 column) to confirm a d.r. of up to 89:11[3].
Quantitative Optimization Data
Substrate and reagent selection heavily dictate the thermodynamic success of the cascade. Below is a summary of quantitative outcomes based on structural modifications[1],[2].
| Variable / Condition | Mechanistic Impact | Quantitative Outcome |
| Benzyl isocyanide | Optimal electronic stabilization of the nitrilium intermediate. | Up to 83% overall yield, 89:11 d.r. |
| Methyl / Ethyl isocyanide | Inferior reactivity during the Ugi-Mumm assembly phase. | Reduced overall yield. |
| Isopropyl / Cyclohexyl isocyanide | Introduces severe A-strain, disrupting the transition state. | Eroded overall yield and d.r. |
| Highly hindered amines (e.g., t-butyl) | Stalls acyl migration, promoting competing Passerini reaction. | Drops to 24% yield (requires 150 °C). |
| C8-Fluorinated 2-azidobenzoic acid | Physical limitation (visibly poor reagent solubility). | 37% overall yield, 74:26 d.r. |
Troubleshooting & FAQs
Q1: I am observing a high accumulation of acyloxycarboxamide byproducts instead of the desired Ugi-Mumm quinazolinone intermediate. What is going wrong? Causality: This indicates that the Ugi-Mumm reaction is being outcompeted by the Passerini reaction[2]. Mechanistically, if your amine component is sterically hindered (e.g., containing a tert-butyl group), the acyl migration (Mumm rearrangement) is impeded. This stalls the Ugi intermediate, allowing the direct attack of the carboxylate on the nitrilium ion (Passerini pathway) to dominate. Solution: Increase the concentration of the amine to 4.0 equivalents. This kinetically favors the Ugi-Mumm pathway and suppresses the Passerini byproduct[2].
Q2: The quinazolinone rearrangement step is sluggish and incomplete. How can I drive it to the (Z)-benzamidine? Causality: The rearrangement requires the newly freed primary amine to nucleophilically attack the quinazolinone core. If your substrate contains significant steric bulk near these reacting centers, the activation energy for this intramolecular attack increases drastically[2]. Solution: For highly hindered substrates, thermal activation is required. Heating the reaction mixture up to 150 °C can drive the rearrangement, though you must accept that this may reduce the overall yield (e.g., down to 24%) due to thermal degradation[2].
Q3: My overall yield dropped significantly when using C8-fluorinated 2-azidobenzoic acid analogs. Is this a failure of the cascade mechanism? Causality: No, this is a physical property limitation rather than a mechanistic failure. C8-fluorinated analogs (e.g., 2-azido-4-fluorobenzoic acid) exhibit visibly poor solubility in standard reaction solvents[1]. This low solubility reduces the effective molarity of the reagent during the multicomponent coupling, stunting the reaction rate. Solution: Optimize your solvent system to enhance solubility prior to the Ugi-Mumm step, or accept the lower isolated yield. Note that while the overall yield drops to ~37%, the per-step efficiency of the cascade actually remains high at ~78%[1].
Q4: Can I use aliphatic isocyanides like isopropyl or cyclohexyl isocyanide instead of benzyl isocyanide to improve atom economy? Causality: While atom-sparing alternatives seem attractive, the electronic and steric profiles of the isocyanide directly impact the transition state of the multicomponent assembly. Isopropyl and cyclohexyl isocyanides introduce steric clashes that significantly erode both the overall yield and the diastereoselectivity of the final product[2]. Solution: Stick to benzyl isocyanide. It provides the optimal balance of reactivity and stereocontrol, allowing for easy separation of the 15 diastereomeric pairs via routine chromatography—the only purification required in the entire process[1].
Q5: Will the acidic deprotection or basic rearrangement conditions cause epimerization at the activated C5 position? Causality: It is true that structurally similar quinazolinediones are known to racemize under harsh conditions due to the acidity of the C5 proton[2]. However, the specific pKa environment created by 4N HCl (for N-Boc deprotection) followed by triethylamine (for free-basing) is not sufficient to drive enolization/epimerization in this specific scaffold. Solution: Proceed with confidence using the standard 4N HCl and TEA conditions. The protocol has been proven to maintain stereochemical integrity, preserving the d.r. established during the initial Ugi-Mumm step[2].
References
-
Jaffett, V. A., Fitz-Henley, J. N., Khalifa, M. M., Guzei, I. A., & Golden, J. E. (2021). Diastereoselective, Multicomponent Synthesis of Pyrrolopyrazinoquinazolinones via a Tandem Quinazolinone Rearrangement/ Intramolecular Ring Closure of Tautomeric (Z)-Benzamidines. PubMed Central (PMC). Available at:[Link]
-
Fitz-Henley, J. N., Rozema, S. D., & Golden, J. E. (2022). Dihydropyrazinoquinazolinones via SN2 Sulfamidate Ring-Opening and a Sequential Quinazolinone–Amidine Rearrangement Strategy (SQuAReS). PubMed Central (PMC). Available at:[Link]
-
Jaffett, V. A., Fitz-Henley, J. N., Khalifa, M. M., Guzei, I. A., & Golden, J. E. (2021). Diastereoselective, Multicomponent Synthesis of Pyrrolopyrazinoquinazolinones via a Tandem Quinazolinone Rearrangement/ Intramolecular Ring Closure of Tautomeric (Z)-Benzamidines (Detailed Mechanism & Epimerization). PubMed Central (PMC). Available at:[Link]
Sources
- 1. Diastereoselective, Multicomponent Synthesis of Pyrrolopyrazinoquinazolinones via a Tandem Quinazolinone Rearrangement/ Intramolecular Ring Closure of Tautomeric (Z)-Benzamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective, Multicomponent Synthesis of Pyrrolopyrazinoquinazolinones via a Tandem Quinazolinone Rearrangement/ Intramolecular Ring Closure of Tautomeric (Z)-Benzamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydropyrazinoquinazolinones via SN2 Sulfamidate Ring-Opening and a Sequential Quinazolinone–Amidine Rearrangement Strategy (SQuAReS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Chiral Pyrrolopyrazine Intermediates
Welcome to the process chemistry support hub for chiral pyrrolopyrazines. These bicyclic scaffolds (e.g., (S)-octahydropyrrolo[1,2-a]pyrazine) are critical pharmacophores in modern drug discovery, particularly in the development of JAK, SYK, and ERK5 kinase inhibitors [1][2]. Scaling these intermediates from medicinal chemistry (milligram) to process chemistry (multi-kilogram) introduces severe challenges, including enantiomeric excess (ee) erosion, thermal hazards during ring closure, and catalyst poisoning.
This guide provides validated protocols, mechanistic troubleshooting, and quantitative metrics to ensure safe and robust scale-up.
Mechanistic Workflows & Process Selection
When designing a scale-up route for chiral pyrrolopyrazines, process chemists typically evaluate two primary pathways:
-
Pathway A (Chiral Pool): Utilizes L-proline derivatives. It is reliable but suffers from poor atom economy (high E-factor) due to the use of stoichiometric reducing agents (e.g., LiAlH4 or Borane) during diketopiperazine reduction.
-
Pathway B (Asymmetric Hydrogenation): Utilizes a transition-metal catalyst (e.g., Iridium-PHOX) to reduce a cyclic imine. This is the preferred industrial route due to high atom economy, though it requires strict control of moisture and catalyst poisons.
Fig 1: Divergent scale-up pathways for (S)-octahydropyrrolo[1,2-a]pyrazine synthesis.
Interactive Troubleshooting & FAQs
Q: We are experiencing significant enantiomeric excess (ee) erosion during the workup of the diketopiperazine intermediate. How do we prevent this? A: Root Cause: The alpha-proton adjacent to the carbonyl in the diketopiperazine ring is highly acidic. During basic workup (e.g., using aqueous NaOH or Na2CO3 to neutralize amine salts), base-catalyzed enolization occurs, leading to racemization. Solution: Shift to a strictly buffered workup. Quench the reaction with a pH 6.5–7.0 phosphate buffer. If a basic extraction is unavoidable, keep the internal temperature (T_int) strictly below 5 °C and limit the biphasic contact time to <15 minutes.
Q: In Pathway B, our Iridium-catalyzed asymmetric hydrogenation stalls at 60% conversion. Adding more hydrogen pressure doesn't help. What is failing? A: Root Cause: The basic secondary amine product is coordinating to the Iridium center, displacing the chiral ligand and poisoning the catalyst. Additionally, trace moisture (<0.1%) can deactivate the[Ir(COD)(PHOX)]BARF complex. Solution:
-
Protect the Amine: Conduct the hydrogenation on the N-Boc or N-Cbz protected imine precursor.
-
Acid Additive: If protecting groups are not viable, add 1.0 equivalent of a weak, non-coordinating acid (e.g., acetic acid or a chiral acid like camphorsulfonic acid) to protonate the product amine in situ, preventing it from binding to the metal center.
-
Moisture Control: Ensure solvent Karl Fischer (KF) titration is <0.05% before catalyst dosing.
Q: We are using a Vilsmeier-type formylation to build the pyrrole precursor, similar to the Remdesivir triazine route. DSC shows a thermal event. Is this safe for a 50 L scale? A: Root Cause: Vilsmeier reagent generation and subsequent amination steps are highly exothermic and prone to thermal accumulation. Safety studies on related pyrrolo-fused heterocycles demonstrate that uncontrolled POCl3/DMF reactions can reach a Maximum Temperature of Synthesis Reaction (MTSR) that triggers runaway decomposition [3]. Solution: Do not batch-dose POCl3. Use continuous flow or strictly controlled semi-batch addition. Maintain T_int < 20 °C. Perform an Accelerating Rate Calorimetry (ARC) test; if the Time to Maximum Rate (TMR) is < 24 hours at the operating temperature, the cooling capacity of your 50 L vessel is insufficient.
Validated Experimental Protocols
The following protocol details the Asymmetric Hydrogenation (Pathway B) , optimized for self-validation and high enantiomeric purity.
Protocol: Synthesis of (S)-N-Boc-octahydropyrrolo[1,2-a]pyrazine via Asymmetric Hydrogenation
Objective: Reduce the cyclic imine precursor with >98% ee while preventing catalyst poisoning.
Step-by-Step Methodology:
-
System Preparation & Inerting: Charge a 10 L Hastelloy autoclave with the N-Boc-imine precursor (1.0 kg, 4.46 mol). Purge the vessel with Nitrogen (3 cycles of 5 bar) followed by Argon (3 cycles of 3 bar).
-
Causality: Iridium catalysts are highly sensitive to oxidative degradation; strict anaerobic conditions are mandatory.
-
-
Solvent Addition: Add anhydrous Dichloromethane (DCM, 5.0 L). Sample the mixture and perform a Karl Fischer (KF) titration.
-
In-Process Control (IPC) 1: KF must be < 0.05%. If > 0.05%, add 3Å molecular sieves and agitate for 2 hours prior to proceeding.
-
-
Catalyst Dosing: In a nitrogen-filled glovebox, dissolve [Ir(COD)(S)-PHOX]BARF (0.1 mol%, 6.6 g) in anhydrous DCM (200 mL). Transfer this solution to the autoclave via a pressurized addition cylinder.
-
Hydrogenation: Pressurize the autoclave with H2 gas to 30 bar. Set the agitation to 800 rpm to ensure optimal gas-liquid mass transfer. Heat the jacket to maintain T_int at 25 °C.
-
Reaction Monitoring: Monitor the hydrogen uptake via a mass flow controller. The reaction typically ceases uptake after 6-8 hours.
-
IPC 2: Sample the reactor and analyze via Chiral HPLC. Target: Starting material < 1.0 a/a%, Product ee > 98%. If conversion is incomplete, do not simply increase pressure; check for catalyst precipitation and re-dose 0.05 mol% catalyst if necessary.
-
-
Workup & Scavenging: Vent the H2 gas safely. Add a metal scavenger (e.g., SiliaMetS Thiol, 50 g) and stir for 4 hours at 30 °C to remove residual Iridium. Filter through a pad of Celite.
-
IPC 3: ICP-MS analysis of the filtrate must show Ir < 10 ppm before proceeding to crystallization.
-
-
Isolation: Concentrate the filtrate under reduced pressure and crystallize the product from Heptane/Ethyl Acetate (9:1) to afford the pure (S)-enantiomer.
Scale-Up Metrics & Quantitative Data
To assist in route selection and process evaluation, the following tables summarize the expected metrics when scaling these intermediates to the 1–5 kg level.
Table 1: Process Comparison Matrix
| Metric | Pathway A: Chiral Pool (L-Proline) | Pathway B: Asymmetric Hydrogenation |
| Overall Yield (from starting material) | 45 - 50% | 75 - 82% |
| Enantiomeric Excess (ee%) | 92 - 95% (Prone to erosion) | > 98% (Highly stable) |
| E-factor (kg waste / kg product) | > 120 (High aqueous/metal waste) | < 40 (Solvent recoverable) |
| Primary Scale-Up Bottleneck | Thermal hazards during LiAlH4 reduction | High pressure H2 handling; Catalyst cost |
| Residual Metal Target | Al < 50 ppm | Ir < 10 ppm |
Table 2: Impurity Profiling & Control Strategy
| Impurity Type | Origin / Mechanistic Cause | Control Strategy (IPC / Purge) |
| Enantiomer (R-isomer) | Base-catalyzed enolization during workup | Strict pH control (pH 6.5-7.0); Chiral HPLC monitoring |
| Over-reduced ring opening | Excessive H2 pressure or prolonged reaction | Cap pressure at 30 bar; quench immediately upon H2 uptake cessation |
| Heavy Metals (Ir, Ru) | Homogeneous catalyst carryover | Thiol-functionalized silica scavenging; ICP-MS validation |
References
-
Parjane, S. K., Dighe, N. S., Pattan, S. R., et al. (2010). "Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis." Pharmacologyonline, 1, 221-226. Available at:[Link]
-
Kettle, J. G., Åstrand, A., & Catley, M. (2017). "Inhibitors of JAK-family kinases: an update on the patent literature 2013-2015, part 1." Expert Opinion on Therapeutic Patents, 27(2), 127-143. Available at:[Link]
-
Vieira, T., et al. (2020). "Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir." Organic Process Research & Development, 24(10), 2113–2121. Available at:[Link]
Technical Support Center: Purification Strategies for (7R)-Octahydropyrrolo[1,2-a]pyrazin-7-ol
Welcome to the Technical Support Center for the isolation and purification of (7R)-Octahydropyrrolo[1,2-a]pyrazin-7-ol. As a highly polar, bicyclic piperazine derivative with a secondary hydroxyl group, this chiral building block presents unique challenges during downstream processing. Its two basic nitrogen atoms and capacity for extensive hydrogen bonding often lead to poor aqueous extraction recoveries and severe streaking on standard silica gel.
This guide provides field-proven, mechanistically grounded solutions for researchers and drug development professionals, ensuring high-yield and high-purity recoveries.
Section 1: Liquid-Liquid Extraction & Workup
Q: My yields are consistently low after aqueous workup. How can I prevent the compound from remaining in the aqueous phase?
A: (7R)-Octahydropyrrolo[1,2-a]pyrazin-7-ol is exceptionally hydrophilic. At neutral pH, the piperazine nitrogens are protonated, rendering the molecule highly water-soluble. To extract it efficiently, you must suppress its ionization and disrupt its hydrogen-bonding network with water.
Mechanistic Rationale: According to the 1, an amine must be adjusted to a pH at least two units above its highest pKa to ensure >99% exists in the lipophilic free-base form[1]. Furthermore, standard solvents like ethyl acetate or dichloromethane (DCM) are often insufficiently polar to partition this specific bicyclic amino alcohol.
Protocol: High-Efficiency Aqueous Extraction
-
pH Adjustment: Cool the aqueous reaction mixture to 0–5 °C. Slowly add 6M NaOH or saturate with solid K₂CO₃ until the pH reaches 11–12.
-
Salting Out: Add solid NaCl until the aqueous layer is fully saturated. This increases the ionic strength of the aqueous phase, driving the organic compound out (the "salting-out" effect).
-
Solvent Selection: Extract the aqueous layer 3–4 times using a mixed solvent system of Chloroform:Isopropanol (3:1 v/v). The isopropanol acts as a hydrogen-bond acceptor/donor, significantly improving the partition coefficient of the amino alcohol.
-
Drying: Dry the combined organic layers over anhydrous Na₂SO₄ (avoid MgSO₄, as it can weakly coordinate with polar amines), filter, and concentrate under reduced pressure.
Section 2: Flash Chromatography Troubleshooting
Q: When purifying the crude free base via normal-phase chromatography, the compound streaks severely, resulting in overlapping impurity fractions. How do I achieve sharp peaks?
A: The streaking is caused by a strong Brønsted acid-base interaction. The basic nitrogens of the octahydropyrrolo[1,2-a]pyrazine core become protonated by the acidic silanol groups (Si-OH) on the surface of bare silica gel, causing the compound to bind too tightly and elute with 2[2].
Protocol Option A: Mobile Phase Modification (Standard Silica) To use standard silica, you must dynamically deactivate the acidic silanols using a basic modifier.
-
Prepare a mobile phase consisting of DCM and Methanol (e.g., 90:10 DCM:MeOH).
-
Add 1–2% (v/v) concentrated Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA) to the mixture.
-
Crucial Step: Slurry-pack the column using this modified solvent. Passing 2–3 column volumes of the basic eluent prior to loading ensures the silanols are neutralized before the target compound is introduced.
-
Load the sample and elute. The basic modifier will compete with your analyte for the acidic sites, yielding sharp, symmetrical peaks.
Protocol Option B: Amine-Functionalized Silica (Recommended) For a more robust solution, switch the stationary phase.
-
Utilize an 3[3]. The surface of this silica is chemically bonded with aminopropyl silanes, permanently eliminating the4[4].
-
Elute using a standard, non-modified Hexane/Ethyl Acetate or DCM/MeOH gradient. This avoids the use of harsh, foul-smelling basic modifiers and simplifies post-purification solvent evaporation.
Section 3: Scalable Chromatography-Free Purification
Q: I am scaling up my synthesis (>10g). Is there a way to achieve >99% purity without relying on solvent-heavy flash chromatography?
A: Yes. The most efficient method for large-scale purification of this scaffold is crystallization via salt formation. The compound readily forms a highly crystalline . Because salt formation is highly dependent on the specific pKa and geometry of the basic centers, it acts as a highly selective filter against neutral or structurally divergent impurities, a standard technique for 5[5].
Protocol: Dihydrochloride Salt Crystallization
-
Dissolution: Dissolve the crude (7R)-Octahydropyrrolo[1,2-a]pyrazin-7-ol free base in a minimum volume of anhydrous ethanol or isopropanol.
-
Acidification: Cool the solution to 0–5 °C in an ice bath. Under vigorous stirring, slowly add 2.1 equivalents of anhydrous HCl (typically delivered as a 4M solution in dioxane or diethyl ether).
-
Precipitation: Continue stirring at 0 °C for 2 hours. A white crystalline precipitate of (7R)-Octahydropyrrolo[1,2-a]pyrazin-7-ol dihydrochloride will form.
-
Isolation: Filter the solid through a sintered glass funnel, wash with cold anhydrous diethyl ether to remove lipophilic impurities, and dry under high vacuum at 40 °C.
Quantitative Data Summary
To assist in selecting the appropriate methodology based on your project scale, refer to the performance metrics below:
| Purification Strategy | Optimal Scale | Typical Recovery Yield | Target Purity | Key Advantage | Key Disadvantage |
| Modified Silica (NH₄OH) | < 5 g | 70–80% | > 95% | Uses standard, inexpensive silica gel. | Requires removal of basic modifiers post-elution. |
| Amine-Functionalized Silica | 1–10 g | 85–95% | > 98% | Excellent peak shape; no basic modifiers needed. | Higher cost of stationary phase consumables. |
| Dihydrochloride Crystallization | > 10 g | 80–90% | > 99% | Highly scalable; eliminates chromatography entirely. | Product is isolated as a salt; requires free-basing if the neutral form is needed. |
Purification Workflow Visualization
Fig 1: Decision matrix for the purification of (7R)-Octahydropyrrolo[1,2-a]pyrazin-7-ol.
References
- Benchchem. "Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
- Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?
- Biotage. "Is there an easy way to purify organic amines?
- Sorbent Technologies. "Amino Silica Gel.
- Sigma-Aldrich. "(7R,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol,dihydrochloride.
- Google Patents. "WO2013049164A1 - SUBSTITUTED OCTAHYDROPYRROLO[1,2-a]PYRAZINES AS CALCIUM CHANNEL BLOCKERS.
Sources
Technical Support Center: Overcoming Poor Solubility of Pyrrolopyrazine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolopyrazine derivatives. This class of heterocyclic compounds holds immense therapeutic promise, with demonstrated activities including antimicrobial, anti-inflammatory, and kinase inhibition.[1] However, the promising biological activity of this scaffold is often hampered by a significant formulation challenge: poor aqueous solubility.
This guide provides in-depth, practical solutions and troubleshooting strategies in a direct question-and-answer format. Our goal is to equip you with the foundational knowledge and experimental know-how to overcome solubility hurdles and advance your research.
Section 1: Foundational Understanding
Q: What intrinsic properties of the pyrrolopyrazine scaffold contribute to its poor aqueous solubility?
A: The solubility challenge with pyrrolopyrazine derivatives is rooted in their fundamental molecular structure. Several key factors contribute:
-
High Crystal Lattice Energy: The planar, rigid, and aromatic nature of the fused pyrrole and pyrazine rings allows for efficient packing in the solid state.[2][3] This creates a highly stable crystal lattice that requires a significant amount of energy to break apart, a prerequisite for dissolution. This is often the primary barrier to solubility.
-
Hydrophobicity: The core structure is predominantly nonpolar. While the nitrogen atoms can participate in hydrogen bonding, the overall scaffold is hydrophobic, leading to unfavorable interactions with the highly polar water molecules.
-
Limited Hydrogen Bonding: Depending on the specific substitutions, many derivatives may lack a sufficient number of hydrogen bond donors and acceptors to effectively interact with the water solvent network.
These properties often classify pyrrolopyrazine derivatives as Biopharmaceutics Classification System (BCS) Class II or IV compounds—possessing high permeability but low solubility (Class II), or low permeability and low solubility (Class IV).[4][5] Overcoming the solubility limitation is therefore critical for achieving adequate bioavailability.[6]
Section 2: Initial Assessment & Troubleshooting Workflow
Q: My new pyrrolopyrazine derivative won't dissolve in my aqueous buffer. What are my first steps?
A: When faced with a poorly soluble compound, a systematic approach is crucial to avoid wasted time and resources. Follow this initial troubleshooting workflow to diagnose the problem and guide your strategy selection.
Workflow Steps Explained:
-
Basic Solvent Screen: Before complex formulations, assess solubility in common solvents like ethanol, propylene glycol (PG), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO).[7] This helps determine if co-solvency is a viable path.
-
Solid-State Characterization: Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to understand if your material is crystalline or amorphous.[8] Crystalline materials have high melting points and are generally less soluble than their amorphous counterparts.[9] This step is crucial because some techniques, like forming an amorphous solid dispersion, directly target this property.
-
Determine pKa: If your derivative has acidic or basic functional groups, its charge state—and thus solubility—will be pH-dependent.[10][11] Knowing the pKa is essential for exploring pH modification as a strategy.
Section 3: Core Formulation Strategies (Q&A)
This section details the most common and effective methods for enhancing the solubility of pyrrolopyrazine derivatives.
pH Modification
Q: My derivative has a basic nitrogen in the pyrazine ring. How can I leverage pH to improve its solubility?
A: For compounds with ionizable functional groups, adjusting the pH of the medium is often the simplest and most effective initial strategy.[12][13]
-
Mechanism: The solubility of an ionizable compound is lowest when it is in its neutral, un-ionized form and increases significantly as it becomes ionized. For a basic compound, lowering the pH below its pKa will protonate the basic group, forming a more soluble cationic salt. The Henderson-Hasselbalch equation can be used to predict the ionization state at a given pH.[11]
-
Experimental Approach: Conduct a pH-solubility profile. Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).[14] Add an excess of your compound to each buffer, equilibrate (typically for 24-48 hours with shaking), filter, and quantify the concentration of the dissolved drug using a method like HPLC or UV-Vis spectroscopy.[15]
-
Causality & Caveats: While effective, this strategy has a key limitation for oral delivery. A drug that is soluble in the low pH of the stomach (pH 1-3) may precipitate out when it enters the higher pH of the small intestine (pH 5.5-7.5), which can negatively impact absorption.[16] Therefore, pH adjustment is often combined with other strategies, like using co-solvents or precipitation inhibitors.
Co-solvents and Surfactants
Q: My compound is soluble in ethanol but not in water. How do I choose between using a co-solvent or a surfactant?
A: Both co-solvents and surfactants are excellent choices when a compound shows good solubility in organic solvents. The choice depends on the required solubility enhancement and the intended application (e.g., in vitro assay vs. in vivo formulation).
-
Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[6] This lessens the "hydrophobic effect" and makes it more favorable for the nonpolar pyrrolopyrazine derivative to dissolve.[17]
-
Common Examples: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), N-methyl-2-pyrrolidone (NMP).[7][17]
-
Expert Insight: NMP has been shown to be a particularly powerful solubilizer, acting as both a co-solvent and a complexing agent, achieving up to an 800-fold solubility increase for some drugs at a 20% v/v concentration.[7]
-
-
Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in water. The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, effectively dissolving them in the bulk aqueous phase.[17][18][19]
-
Common Examples: Non-ionic surfactants like Polysorbates (Tween® 80) and Poloxamers are preferred for biological applications due to their lower toxicity.[17]
-
Expert Insight: Combining surfactants and co-solvents can have a synergistic effect, often achieving higher solubility than either agent alone.[20] The co-solvent can help disrupt water's structure, making it easier for micelles to form and solubilize the drug.[17]
-
A simplified representation of the above DOT script concept:
Amorphous Solid Dispersions (ASDs)
Q: My compound is highly crystalline with a high melting point. Would an amorphous solid dispersion (ASD) be a good strategy?
A: Yes, for highly crystalline compounds, converting them to an amorphous state via an ASD is one of the most powerful formulation strategies available.[21][22]
-
Mechanism: An ASD is a molecular-level dispersion of the active pharmaceutical ingredient (API) in a polymer matrix. By isolating individual API molecules within the polymer, the formulation prevents the API from arranging into a stable crystal lattice.[23] The amorphous form has higher free energy than the crystalline form, which translates to significantly improved aqueous solubility and dissolution rates.[6][9]
-
Polymer Selection is Key: The polymer not only stabilizes the amorphous state of the drug, preventing it from recrystallizing over time, but it can also act as a precipitation inhibitor upon dissolution.[8]
-
Case Study - GML-3: A study on the pyrrolopyrazine derivative GML-3 found it to be practically insoluble in water.[8] By creating amorphous composites with polymers like PVP and Soluplus®, researchers were able to transition GML-3 from a crystalline to a more soluble amorphous state. The GML-3:Soluplus® (1:5 ratio) and GML-3:PVP (1:15 ratio) composites were identified as the most stable and effective.[8]
-
Preparation Methods:
-
Solvent Evaporation: Both drug and polymer are dissolved in a common solvent, which is then removed, leaving the solid dispersion. This is easily scalable.[8]
-
Hot Melt Extrusion (HME): Drug and polymer are mixed and heated to form a molten mass that is then extruded. This is a solvent-free method but is not suitable for heat-sensitive compounds. The GML-3 derivative, for instance, degraded under prolonged thermal exposure, making HME an unsuitable choice.[8]
-
Spray Drying: An aerosol of the drug-polymer solution is dried with a hot gas. This method is excellent for producing uniform particles.[12]
-
| Polymer Carrier | Common Trade Name(s) | Key Advantages |
| Polyvinylpyrrolidone | Kollidon®, Plasdone™ | Excellent solubilizer, forms stable ASDs.[8] |
| Polyvinylpyrrolidone/vinyl acetate copolymer | Kollidon® VA 64 | Lower hygroscopicity than PVP alone. |
| Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer | Soluplus® | Good solubilization, can form weak bonds with API to enhance stability.[8] |
| Hydroxypropyl methylcellulose (HPMC) | Methocel™ | Can act as a precipitation inhibitor. |
| Hydroxypropyl methylcellulose acetate succinate (HPMC-AS) | AquaSolve™ | pH-dependent solubility, useful for enteric targeting. |
Section 4: Advanced & Specialized Approaches
Prodrug Approach
Q: My formulation needs to be suitable for intravenous injection, requiring very high aqueous solubility. What are my options?
A: For applications requiring a dramatic increase in solubility, such as IV formulations, a prodrug approach is a highly effective chemical modification strategy.[24][25]
-
Mechanism: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that requires enzymatic or chemical conversion in vivo to release the active parent drug.[26] To enhance water solubility, a highly polar, ionizable promoiety, such as a phosphate ester or an amino acid, is temporarily attached to the parent molecule.[9][26]
-
Causality: The addition of an ionizable group like phosphate dramatically increases aqueous solubility. Once administered, endogenous enzymes (e.g., phosphatases) cleave the promoiety, releasing the active pyrrolopyrazine derivative at the site of action.[27] This approach has been successfully used to improve the solubility, absorption, and bioavailability of many drugs.[24][25]
Particle Size Reduction
Q: I've seen a minor improvement with surfactants, but it's not enough. Would reducing the particle size help further?
A: Yes, particle size reduction is a physical modification technique that can significantly enhance the dissolution rate of a compound, which is often as important as solubility itself.[13][18]
-
Mechanism: The dissolution rate is described by the Noyes-Whitney equation, which shows that the rate is directly proportional to the surface area of the solid. By reducing the particle size into the micron or nanometer range (micronization or nanosizing), you dramatically increase the surface area available for contact with the solvent.[18][19]
-
Techniques:
-
Micronization: Mechanical grinding processes like jet milling can reduce particles to the micron range.
-
Nanosuspensions: These are dispersions of pure drug nanocrystals in a liquid medium, stabilized by surfactants or polymers.[9] They can be produced by top-down methods like media milling or high-pressure homogenization, or bottom-up methods like precipitation.[22]
-
-
Case Study - GML-3: One study on the pyrrolopyrazine derivative GML-3 utilized a technique called Rapid Expansion of a Supercritical Solution (RESS) to reduce particle size to 20-40 nm. This resulted in a remarkable 430-fold increase in the dissolution rate.[4]
Section 5: Key Experimental Protocols
Protocol 1: Tiered Solubility Screening Workflow
Objective: To efficiently determine the most promising solubilization strategy for a new pyrrolopyrazine derivative.
-
Tier 1: Basic Solvent Solubility.
-
Prepare saturated solutions of your compound in a panel of solvents: Water, PBS (pH 7.4), 0.1 M HCl, Ethanol, PEG 400, and DMSO.
-
Equilibrate samples on a shaker at room temperature for 24 hours.
-
Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.[15]
-
Quantify the supernatant concentration by HPLC.
-
Analysis: High solubility in organic solvents suggests co-solvency or ASDs. pH-dependent solubility points towards pH modification or salt formation.
-
-
Tier 2: Co-solvent / Surfactant Screening.
-
Based on Tier 1, select the best organic solvent (e.g., PEG 400). Prepare aqueous solutions with increasing concentrations (e.g., 5%, 10%, 20%, 40% v/v).
-
Separately, prepare aqueous solutions of non-ionic surfactants (e.g., Tween 80, Poloxamer 188) at concentrations above their CMC (e.g., 1-2% w/v).
-
Determine the solubility in each system as described in Tier 1.
-
Analysis: Identify the system that provides the target solubility with the lowest excipient concentration.
-
-
Tier 3: Amorphous Solid Dispersion (ASD) Feasibility.
-
Select a versatile polymer (e.g., Kollidon® VA 64 or Soluplus®).
-
Prepare small-scale ASDs at different drug loadings (e.g., 10%, 25%, 50% w/w) using the solvent evaporation method (see Protocol 2).
-
Confirm the amorphous nature of the resulting solid using PXRD (absence of sharp peaks).
-
Perform a dissolution test on the most promising ASD formulation compared to the unformulated crystalline drug.
-
Analysis: A significant increase in both the rate and extent of dissolution indicates that ASD is a viable strategy.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation)
Objective: To prepare a small-scale ASD for initial characterization.
-
Dissolution: Weigh the appropriate amounts of your pyrrolopyrazine derivative and polymer (e.g., for a 1:4 drug-to-polymer ratio, use 20 mg drug and 80 mg polymer).
-
Solvent Addition: Dissolve both components in a minimal amount of a suitable common volatile solvent (e.g., methanol, acetone, or a mixture). Ensure a clear solution is formed.
-
Evaporation: Place the solution in a petri dish or round-bottom flask and evaporate the solvent under a stream of nitrogen or using a rotary evaporator. For complete removal, place the solid under a high vacuum for 12-24 hours.
-
Characterization: Scrape the resulting solid film. Analyze a small portion by PXRD to confirm it is amorphous. The remaining material can be used for dissolution testing.
Section 6: FAQs
Q: My compound dissolves in a co-solvent system but crashes out when I dilute it into my aqueous assay buffer. What is happening?
A: This is a common problem caused by supersaturation and precipitation. Your concentrated stock solution keeps the drug soluble, but when diluted into a predominantly aqueous environment, the co-solvent concentration drops below the level needed to maintain solubility. The drug then rapidly precipitates out of the solution. To mitigate this, you can try including a precipitation-inhibiting polymer (like HPMC) in your formulation or ensure the final concentration in your assay is below the drug's true aqueous solubility.
Q: How much of a solubility increase do I actually need?
A: The target solubility depends entirely on the application. For an in vitro cell-based assay, you may only need to reach your target test concentration (e.g., 10 µM). For oral drug delivery, the goal is to dissolve a sufficient amount of the drug in the gastrointestinal fluids to achieve a therapeutic concentration in the bloodstream after absorption. This is a more complex calculation that involves the drug's dose and permeability (see Biopharmaceutics Classification System).[14]
Q: Are the excipients mentioned (co-solvents, surfactants, polymers) safe for in vivo use?
A: Many of the excipients discussed, such as PEG 400, Tween 80, and PVP, have a long history of use in approved pharmaceutical products and are generally regarded as safe. However, the safety and tolerability depend on the concentration, route of administration, and specific animal model. Always consult established databases of safe excipients and regulatory guidelines when developing formulations for preclinical or clinical use.[18]
References
- Composites of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide with Polymers: Effect of Crystallinity on Solubility and Stability. (2023). PMC.
- Pyrrolopyrazine derivatives: synthetic approaches and biological activities. (2021).
- Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. (2023). PMC.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Innovare Academic Sciences.
- SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. (2015). Indo American Journal of Pharmaceutical Research.
- A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022). Journal of Drug Delivery and Therapeutics.
- 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
- Improving solubility of pyrazole deriv
- Solubilization techniques used for poorly w
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PMC.
- Prodrugs : An approach to improve the effectiveness and properties of the drug. (n.d.). International Journal of Novel Research and Development.
- Prodrug Approaches for N
- pH-dependent solubility, partition coefficient (log P) and distribution... (n.d.).
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2015). MDPI.
- COMPREHENSIVE STUDY ABOUT SOLUBILITY ENHANCEMENT TECHNIQUES. (2022). International Journal of Biology, Pharmacy and Allied Sciences.
- Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. (n.d.).
- pH-dependent drug interactions with acid reducing agents. (2024). Taylor & Francis Online.
- The effect of cosolvents and surfactants on the solubility of sulfasalazine. (n.d.).
- Solubility Improvement of Drugs using N-Methyl Pyrrolidone. (n.d.). PMC.
- A survey of interactions in crystal structures of pyrazine-based compounds. (n.d.).
- Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction. (2025). Rowan University.
- Study of pH-dependent drugs solubility in w
- Market formulations solubilized by the combination of surfactants and cosolvents. (n.d.).
- pH-Dependent solubility and permeability criteria for provisional biopharmaceutics classification (BCS and BDDCS) in early drug discovery. (2012). PubMed.
- Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems. (2021). MDPI.
- Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. (2022). PMC.
- Influence of Intermolecular Interactions on Crystallite Size in Crystalline Solid Dispersions. (2023). MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascendiacdmo.com [ascendiacdmo.com]
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- 8. Composites of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide with Polymers: Effect of Crystallinity on Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. scilit.com [scilit.com]
Technical Support Center: (7R)-Octahydropyrrolo[1,2-a]pyrazin-7-ol Derivatization & Bioactivity Optimization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the synthetic and biological challenges associated with the (7R)-octahydropyrrolo[1,2-a]pyrazin-7-ol scaffold.
This bicyclic core is a highly privileged "proline bioisostere" utilized in the development of Inhibitor of Apoptosis (IAP) protein antagonists, N-myristoyltransferase-1 (NMT-1) inhibitors, and antimicrobial agents [1][3]. However, its unique 3D "cup" conformation and dual reactive sites (N4 secondary amine and C7 secondary alcohol) present specific derivatization challenges.
Part 1: Troubleshooting & FAQs
Q1: I am attempting to functionalize the C7-hydroxyl group, but my yields are poor, and I am isolating mostly N-alkylated byproducts. How can I achieve O-selective derivatization?
Root Cause: The secondary amine (N4) in the pyrazine ring is significantly more nucleophilic and solvent-exposed than the C7 secondary alcohol. The bicyclic architecture sterically shields the C7-OH, making direct O-alkylation thermodynamically and kinetically unfavorable without protection. Solution: You must employ a reversible protection strategy. The N4 position must be masked with a bulky, electron-withdrawing group (such as a Boc or Cbz group) to deactivate its nucleophilicity before exposing the C7-OH to strong bases (e.g., NaH) and alkylating agents. (See Part 2 for the self-validating protocol).
Q2: Why does my compound lose its biological activity (e.g., IAP antagonism) when I invert the stereocenter at C7 using a Mitsunobu reaction?
Root Cause: Target binding is strictly stereodependent. In the context of IAP antagonists, the octahydropyrrolo[1,2-a]pyrazine scaffold acts as a mimetic for the N-terminal AVPI (Ala-Val-Pro-Ile) sequence of the Smac protein [1]. Causality: The (7R) configuration precisely projects the C7-substituent into a specific hydrophobic pocket of the XIAP/cIAP binding groove. Inverting this to the (7S) configuration alters the spatial vector of the substituent, causing severe steric clashes with the protein backbone and abolishing target affinity. Always use retention-of-configuration chemistry (e.g., direct alkylation of the alkoxide) rather than inversion chemistry if the (7R) geometry is required for your target.
Q3: My N4-derivatized compound shows excellent in vitro target inhibition but fails in cellular assays due to high MDR1 (P-gp) efflux. How do I optimize this?
Root Cause: High basicity (high pKa) of the pyrazine nitrogen and an excess of hydrogen bond donors (HBDs) are classic triggers for MDR1-mediated efflux. Previous lead compounds utilizing this scaffold (e.g., T-3256336) suffered from this exact pharmacokinetic liability [2]. Solution:
-
N-Acylation/Sulfonylation: Convert the basic N4 amine into an amide or sulfonamide. This delocalizes the lone pair, drastically reducing the pKa and neutralizing the basic center.
-
Scaffold Morphing: If efflux persists, consider rigidifying the system or masking HBDs by synthesizing fused tricyclic analogs (e.g., hexahydropyrazino[1,2-a]indoles), which have been proven to increase lipophilicity and bypass MDR1 pumps [2].
Part 2: Step-by-Step Methodologies (Self-Validating Protocols)
To ensure high-fidelity derivatization, use the following self-validating protocol for Regioselective O-Alkylation . Analytical checkpoints are built into the workflow to prevent downstream failures.
Step 1: N4-Protection (Boc-ylation)
-
Dissolve 1.0 eq of (7R)-octahydropyrrolo[1,2-a]pyrazin-7-ol in anhydrous DCM (0.1 M).
-
Add 1.5 eq of triethylamine (Et3N) and cool the reaction to 0 °C.
-
Dropwise add 1.1 eq of di-tert-butyl dicarbonate (Boc₂O). Stir for 4 hours, allowing the mixture to warm to room temperature.
-
Validation Checkpoint: Run LC-MS. You must observe a mass shift of +100 Da (M+H-tBu fragment) or +150 Da (M+H). FTIR should confirm the disappearance of the secondary N-H stretch (~3300 cm⁻¹) and the appearance of a strong carbamate C=O stretch (~1690 cm⁻¹).
Step 2: C7-O-Alkylation
-
Dissolve the purified N-Boc intermediate in anhydrous DMF (0.2 M) and cool to 0 °C under an N₂ atmosphere.
-
Add 1.5 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes until H₂ gas evolution completely ceases.
-
Add 1.2 eq of your desired alkyl halide (R-X) and stir at room temperature for 12 hours.
-
Validation Checkpoint: Quench a micro-aliquot in water, extract with EtOAc, and perform TLC (Hexane:EtOAc 1:1). The O-alkylated product will exhibit a significantly higher
value than the intermediate due to the loss of the polar free hydroxyl group.
Step 3: N4-Deprotection
-
Isolate the O-alkylated intermediate via standard aqueous workup.
-
Dissolve the intermediate in DCM and add 4M HCl in dioxane (10 eq). Stir at room temperature for 2 hours.
-
Validation Checkpoint: The final product will precipitate as an HCl salt. LC-MS must confirm the loss of the Boc group (-100 Da from the intermediate mass).
Part 3: Quantitative Data & Benchmarks
When optimizing the biological activity of this scaffold, it is crucial to benchmark against established literature standards. Table 1 summarizes the structure-activity relationship (SAR) data for various derivatization strategies.
Table 1: Quantitative Bioactivity Benchmarks for Scaffold Derivatives
| Derivative Modification | Primary Target | Assay Type | Potency ( | MDR1 Efflux Ratio | Reference |
| Unmodified Scaffold | XIAP / cIAP | Binding Affinity | > 10,000 nM | N/A | [1] |
| C7-O-Benzyl, N4-Acyl | XIAP | Binding Affinity | 23 nM | High (>10) | [1] |
| Hexahydropyrazino[1,2-a]indole analog | cIAP | Cell Viability (MDA-MB-231) | 1.1 nM | Low (<2) | [2] |
| N4-Cyclohexyl derivative | NMT-1 | Enzymatic Inhibition | 6.0 µM | N/A | [3] |
Part 4: Mechanistic & Workflow Visualizations
To further clarify the experimental and biological concepts discussed, refer to the following logic and pathway diagrams.
Caption: Workflow for regioselective O-derivatization of the C7-hydroxyl group.
Caption: Mechanism of IAP antagonism by octahydropyrrolo[1,2-a]pyrazine derivatives.
References
-
Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Design, synthesis, and biological activities of novel hexahydropyrazino[1,2-a]indole derivatives as potent inhibitors of apoptosis (IAP) proteins antagonists with improved membrane permeability across MDR1 expressing cells Bioorganic & Medicinal Chemistry (PubMed) URL:[Link]
-
Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-Based Inhibitors of Human N-Myristoyltransferase-1 Molecular Microbiology (ResearchGate / PubMed) URL:[Link]
Validation & Comparative
Purity Analysis of (7R)-Octahydropyrrolo[1,2-a]pyrazin-7-ol: A Comparative Guide to HPLC Methodologies
As a Senior Application Scientist, I frequently encounter the analytical hurdles presented by highly polar, basic pharmaceutical intermediates. (7R)-Octahydropyrrolo[1,2-a]pyrazin-7-ol is a prime example of such a compound. With a computed XLogP3 of -0.8 and a structure featuring both a hydroxyl group and two basic nitrogen atoms within a fused bicyclic system[1], this molecule actively resists traditional chromatographic retention.
This guide objectively compares three high-performance liquid chromatography (HPLC) strategies—Standard Reversed-Phase (RPLC), Polar-Embedded RPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC)—to establish the most robust, self-validating method for its purity analysis.
The Analytical Challenge: Causality Behind Chromatographic Behavior
To design an effective purity assay, we must first understand the causality behind the analyte's behavior on a stationary phase. In standard RPLC (using a C18 column), retention is driven by hydrophobic partitioning. Because (7R)-Octahydropyrrolo[1,2-a]pyrazin-7-ol is highly hydrophilic (LogP = -0.8), it lacks the hydrophobicity required to partition into the C18 chains, causing it to elute near or within the void volume[1][2].
Furthermore, the basic nitrogen atoms in the pyrazine and pyrrolidine rings remain protonated under typical acidic mobile phase conditions. These cations interact strongly with residual, acidic silanol groups on the silica support via secondary ion-exchange mechanisms[3]. This dual failure—poor hydrophobic partitioning combined with strong electrostatic adsorption—is the direct cause of the severe peak tailing and compromised resolution observed in standard RPLC[2].
To solve this, we must shift the retention mechanism entirely. We can either utilize HILIC, which leverages a water-rich layer adsorbed onto a polar stationary phase[4], or employ polar-embedded RPLC columns that shield residual silanols to prevent tailing[5].
Workflow for selecting HPLC methods based on analyte polarity and basicity.
Quantitative Method Comparison
The table below synthesizes the performance metrics of the three methodologies when applied to highly polar, basic analytes like (7R)-Octahydropyrrolo[1,2-a]pyrazin-7-ol[2][6].
| Performance Parameter | Standard C18 (RPLC) | Polar-Embedded C18 | HILIC (Amide/Zwitterionic) |
| Retention Factor (k') | < 0.5 (Fails SST) | 1.5 - 2.5 (Acceptable) | 4.0 - 6.0 (Excellent) |
| Peak Asymmetry (As) | > 2.0 (Severe Tailing) | 1.2 - 1.4 (Slight Tailing) | 0.9 - 1.1 (Symmetrical) |
| Theoretical Plates (N) | < 3,000 | ~ 8,000 | > 12,000 |
| Mobile Phase Strategy | Requires Ion-Pairing | High pH Buffers (pH 9+) | High Organic (>70% ACN) |
| MS Compatibility | Poor (Signal suppression) | Good | Excellent (Enhanced ESI) |
Recommended Experimental Protocols
To ensure scientific integrity, the protocols below are designed as self-validating systems . By hardcoding System Suitability Testing (SST) criteria directly into the workflow, the analyst can instantly verify that the intended retention mechanisms are functioning correctly.
Protocol A: HILIC Method (Primary Purity Analysis)
HILIC is the superior choice for this compound. Unlike RPLC, the mobile phase in HILIC is highly organic (typically acetonitrile), with water acting as the strong eluting solvent[6]. The mechanism relies on the analyte partitioning from the bulk mobile phase into a localized, water-enriched layer immobilized on the hydrophilic stationary phase[4].
-
Column : Zwitterionic (ZIC-HILIC) or Amide-bonded phase, 150 x 4.6 mm, 3 µm.
-
Mobile Phase A : 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid. (Causality: Low pH ensures the basic nitrogens remain fully ionized, promoting consistent electrostatic interaction with the stationary phase and preventing peak splitting).
-
Mobile Phase B : Acetonitrile (LC-MS grade).
-
Elution Profile : Isocratic at 80% B / 20% A.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 35°C.
-
Detection : UV at 210 nm (or ELSD/CAD, as the compound lacks strong UV chromophores).
-
Self-Validation (SST) : The system is only deemed valid for purity reporting if the Retention factor (k') ≥ 3.0, Peak Asymmetry (As) ≤ 1.5, and the %RSD of the peak area for 5 replicate injections is ≤ 2.0%.
Mechanistic pathway of HILIC retention for polar basic pharmaceutical intermediates.
Protocol B: Polar-Embedded RPLC Method (Orthogonal Validation)
For regulatory submissions, an orthogonal method is often required to ensure no impurities are co-eluting with the main peak in the primary method. Polar-embedded columns utilize a polar group (e.g., amide or carbamate) near the silica surface. This maintains an aqueous layer that prevents hydrophobic phase collapse and physically shields the basic analyte from interacting with unreacted silanols[5].
-
Column : Polar-embedded C18 (e.g., Waters SymmetryShield or equivalent), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A : 10 mM Ammonium Bicarbonate in Water, pH 9.5. (Causality: Operating at a high pH suppresses the ionization of the basic nitrogens, artificially increasing the molecule's hydrophobicity to force retention on the C18 chains).
-
Mobile Phase B : Methanol.
-
Gradient Profile : 5% B to 60% B over 15 minutes.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 40°C.
-
Self-Validation (SST) : Resolution (Rs) between (7R)-Octahydropyrrolo[1,2-a]pyrazin-7-ol and its closest eluting synthesis impurity must be ≥ 2.0.
Conclusion
Attempting to force a highly polar, basic intermediate like (7R)-Octahydropyrrolo[1,2-a]pyrazin-7-ol through a standard C18 column will inevitably lead to analytical failure. By aligning the chromatographic chemistry with the analyte's physicochemical properties, laboratories can achieve highly reproducible purity data. HILIC provides the most robust, self-validating system for primary assay testing, while high-pH polar-embedded RPLC serves as a necessary orthogonal check for comprehensive impurity profiling.
References
-
Title : (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol | C7H14N2O | CID 53338751 - PubChem Source : nih.gov URL :[Link]
-
Title : Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC Source : nih.gov URL :[Link]
-
Title : Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis Source : amsbiopharma.com URL :[Link]
-
Title : Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography Source : chromtech.com URL :[Link]
-
Title : HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International Source : chromatographyonline.com URL :[Link]
-
Title : Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds - MDPI Source : mdpi.com URL :[Link]
Sources
- 1. (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol | C7H14N2O | CID 53338751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromtech.com [chromtech.com]
A Comparative Benchmarking Guide to the Antifungal Efficacy of Novel Pyrrolopyrazine Derivatives
Abstract
The relentless emergence of drug-resistant fungal pathogens necessitates a robust pipeline for novel antifungal agents. This guide provides a comprehensive framework for evaluating the antifungal efficacy of emerging compounds, using the novel molecule (7R)-Octahydropyrrolo[1,2-a]pyrazin-7-ol, hereafter referred to as "Compound X," as a case study. We present a head-to-head comparison of Compound X against established antifungal agents—the azole Fluconazole and the polyene Amphotericin B. The methodologies detailed herein are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antifungal Susceptibility Testing (EUCAST), ensuring reproducibility and scientific rigor. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical assessment of new antifungal therapies.
Introduction: The Rationale for Novel Antifungal Discovery
The therapeutic arsenal against invasive fungal infections is limited and threatened by the rise of resistance. Azole resistance in Aspergillus fumigatus and echinocandin resistance in Candida species are of particular concern. This landscape creates an urgent need for new chemical entities with novel mechanisms of action.
Compound X, (7R)-Octahydropyrrolo[1,2-a]pyrazin-7-ol, represents a class of heterocyclic compounds whose antifungal potential is underexplored. Its unique stereochemistry and bicyclic core present a promising scaffold for development. This guide outlines the essential in vitro experiments required to profile its activity and benchmark its performance against current standards of care. The selection of comparators is critical for contextualizing efficacy:
-
Fluconazole: A widely used fungistatic azole that inhibits lanosterol 14-α-demethylase, an enzyme crucial for ergosterol biosynthesis.
-
Amphotericin B: A fungicidal polyene that binds to ergosterol in the fungal cell membrane, leading to pore formation and cell death.
The primary objective is to determine the concentration-dependent activity of Compound X against key fungal pathogens and to establish its fungistatic versus fungicidal nature.
Experimental Design & Workflow
A logical, phased approach is crucial for efficiently characterizing a novel antifungal agent. The workflow begins with primary screening to determine the minimum inhibitory concentration, followed by secondary assays to ascertain whether the compound kills the fungi or merely inhibits growth.
Caption: High-level workflow for in vitro antifungal efficacy testing.
Detailed Experimental Protocols
Scientific integrity demands meticulous and reproducible methodologies. The following protocols are based on established CLSI M27-A3 guidelines for yeast and M38-A2 for filamentous fungi.
Protocol 3.1: Fungal Isolate Preparation
-
Isolate Revival: From a frozen stock, streak the fungal isolate (Candida albicans ATCC 90028 or Aspergillus fumigatus ATCC 204305) onto a Sabouraud Dextrose Agar (SDA) plate.
-
Incubation: Incubate C. albicans at 35°C for 24-48 hours and A. fumigatus at 35°C for 5-7 days, or until sufficient sporulation is observed.
-
Inoculum Suspension:
-
For C. albicans, harvest several colonies and suspend in 5 mL of sterile 0.85% saline.
-
For A. fumigatus, gently flood the plate with sterile saline containing 0.05% Tween 80. Dislodge conidia with a sterile loop.
-
-
Standardization: Adjust the suspension turbidity to a 0.5 McFarland standard (equivalent to 1-5 x 10⁶ CFU/mL for yeast). This can be done using a spectrophotometer at 530 nm.
-
Working Suspension: Dilute the standardized suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
Protocol 3.2: Minimum Inhibitory Concentration (MIC) Assay
-
Compound Preparation: Prepare a 1 mg/mL stock solution of Compound X in a suitable solvent (e.g., DMSO). Stock solutions of Fluconazole and Amphotericin B should be prepared similarly.
-
Plate Mapping: In a 96-well microtiter plate, designate wells for each compound, a positive control (inoculum only), and a negative control (medium only).
-
Serial Dilution:
-
Add 100 µL of RPMI 1640 medium to wells 2 through 12 for each compound row.
-
Add 200 µL of the highest drug concentration to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 serves as the growth control.
-
-
Inoculation: Add 100 µL of the working fungal suspension (from Protocol 3.1) to all wells except the negative control. This brings the final volume to 200 µL and further dilutes the drug and inoculum by half.
-
Incubation: Seal the plate and incubate at 35°C for 24 hours (C. albicans) or 48 hours (A. fumigatus).
-
Reading the MIC: The MIC is defined as the lowest concentration of the drug that causes complete visual inhibition of growth. For azoles like Fluconazole, a prominent reduction in growth (≥50%) is often used as the endpoint.
Comparative Efficacy Data
The following table summarizes hypothetical data obtained from the described protocols. This data serves as an example for how to present results clearly.
| Compound | Fungal Species | MIC₅₀ (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| Compound X | Candida albicans | 2 | 4 | 2 | Fungicidal |
| Aspergillus fumigatus | 8 | >64 | >8 | Fungistatic | |
| Fluconazole | Candida albicans | 1 | 64 | 64 | Fungistatic |
| Aspergillus fumigatus | 16 | >64 | >4 | Fungistatic | |
| Amphotericin B | Candida albicans | 0.5 | 1 | 2 | Fungicidal |
| Aspergillus fumigatus | 1 | 2 | 2 | Fungicidal |
Data Interpretation: The MFC/MIC ratio is a critical parameter. A ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio of >4 suggests fungistatic activity. Based on this hypothetical data, Compound X demonstrates fungicidal activity against C. albicans, a significant advantage over the fungistatic Fluconazole. However, its activity against A. fumigatus appears to be fungistatic and less potent than Amphotericin B.
Proposed Mechanism of Action & Signaling Pathways
While the precise mechanism of Compound X is yet to be elucidated, its structural class does not immediately suggest interference with ergosterol biosynthesis (like azoles) or membrane integrity (like polyenes). A primary hypothesis could involve the inhibition of a critical fungal enzyme or signaling pathway not targeted by current drugs. One such pathway is the Cell Wall Integrity (CWI) pathway.
Caption: Hypothesized inhibition of the CWI pathway by Compound X.
Mechanistic Rationale: The CWI pathway is essential for fungal survival in response to cell wall stress. Inhibition of this pathway would prevent the fungus from repairing its cell wall, leading to cell lysis. This hypothesis can be tested experimentally by quantifying the phosphorylation levels of key kinases (e.g., Slt2) in the pathway after treatment with Compound X.
Conclusion and Future Directions
This guide provides a foundational framework for the initial in vitro characterization of novel antifungal agents, using (7R)-Octahydropyrrolo[1,2-a]pyrazin-7-ol (Compound X) as a model. The hypothetical data presented suggests that Compound X is a promising candidate, particularly with its fungicidal activity against Candida albicans.
The logical next steps in its preclinical evaluation would include:
-
Spectrum of Activity: Testing against a broader panel of clinical isolates, including resistant strains.
-
Toxicity Assays: Evaluating cytotoxicity against mammalian cell lines (e.g., HepG2, HEK293) to determine a preliminary therapeutic index.
-
Mechanism of Action Studies: Performing transcriptomic (RNA-seq) or proteomic analyses to identify the molecular target, confirming or refuting the CWI pathway hypothesis.
-
In Vivo Efficacy: Advancing to animal models of systemic candidiasis or aspergillosis to assess efficacy in a complex biological system.
By adhering to standardized protocols and a logical, data-driven progression, the path from a promising chemical scaffold to a potential clinical candidate can be navigated with scientific rigor and confidence.
References
-
Title: From A to Z: A Comprehensive Review of Azole Antifungal Agents Source: Clinical Microbiology Reviews URL: [Link]
-
Title: Antifungal Agents: A Comprehensive Review of Their Mechanisms of Action, Spectrum of Activity, and Clinical Applications Source: Mayo Clinic Proceedings URL: [Link]
-
Title: Amphotericin B: 50 years of experience Source: International Journal of Antimicrobial Agents URL: [Link]
-
Title: Methods for determining the fungicidal activities of antifungal agents Source: Journal of Antimicrobial Chemotherapy URL: [Link]
A Senior Application Scientist's Guide to Comparative Docking of Octahydropyrrolo[1,2-a]pyrazine Isomers
This guide provides a comprehensive, in-depth technical comparison of the docking behaviors of octahydropyrrolo[1,2-a]pyrazine stereoisomers. It is designed for researchers, scientists, and drug development professionals to understand the nuances of stereoisomerism in molecular docking studies and to provide a practical framework for conducting similar in-silico experiments.
Introduction: The Significance of Stereoisomerism in Drug Discovery
In the realm of drug discovery and design, the three-dimensional structure of a molecule is paramount. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles. The human body is a chiral environment, and biological macromolecules such as proteins and nucleic acids often demonstrate a high degree of stereoselectivity when interacting with small molecule ligands. A classic and somber example is the thalidomide tragedy, where one enantiomer was an effective sedative while the other was a potent teratogen.
The octahydropyrrolo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds, including antagonists of the mu-opioid receptor and inhibitors of apoptosis proteins (IAPs). The parent scaffold possesses a chiral center at the bridgehead carbon (C8a), giving rise to two enantiomers: (8aR)-octahydropyrrolo[1,2-a]pyrazine and (8aS)-octahydropyrrolo[1,2-a]pyrazine. Understanding how these enantiomers differentially interact with their biological targets is crucial for the rational design of more potent and selective therapeutics.
This guide will present a comparative molecular docking study of the (R) and (S) enantiomers of octahydropyrrolo[1,2-a]pyrazine against the BIR3 domain of the X-linked inhibitor of apoptosis protein (XIAP), a key regulator of apoptosis. The choice of XIAP as the target is based on the documented importance of the octahydropyrrolo[1,2-a]pyrazine scaffold in the development of IAP inhibitors and the availability of high-resolution crystal structures.[1]
Experimental Design and Rationale
A robust and reliable molecular docking study requires careful planning and execution. The following sections detail the rationale behind the chosen experimental workflow.
Selection of the Biological Target: XIAP BIR3 Domain
The Inhibitor of Apoptosis (IAP) proteins are a family of crucial regulators of programmed cell death, or apoptosis. Their overexpression is a hallmark of many cancers, allowing tumor cells to evade apoptosis and continue to proliferate. XIAP is the most potent endogenous inhibitor of caspases, the key executioner enzymes of apoptosis. Small molecules that can antagonize XIAP and restore apoptotic signaling are therefore highly sought-after as potential cancer therapeutics. The octahydropyrrolo[1,2-a]pyrazine scaffold has been successfully employed as a proline mimetic in the design of potent IAP antagonists.[1]
For this comparative study, the BIR3 (Baculoviral IAP Repeat) domain of XIAP was selected as the target protein. The BIR3 domain is responsible for binding to and inhibiting caspase-9, an initiator caspase. There are numerous high-resolution crystal structures of the XIAP BIR3 domain in complex with various ligands available in the Protein Data Bank (PDB), providing an excellent starting point for our docking studies. Specifically, we will utilize the crystal structure with PDB ID: 2JK7 .
Ligand Preparation: The (R) and (S) Enantiomers
The two enantiomers of octahydropyrrolo[1,2-a]pyrazine, (8aR) and (8aS), will be the subjects of our comparative docking study. It is imperative that the 3D structures of these ligands are accurately generated and prepared for docking. This includes assigning the correct stereochemistry, adding hydrogen atoms, and assigning partial charges.
Detailed Experimental Protocols
This section provides a step-by-step methodology for the comparative docking study. The protocols are designed to be self-validating and are grounded in established best practices for molecular docking.
Software and Resources
-
Molecular Visualization: PyMOL (The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.)
-
Docking Software: AutoDock Vina
-
Ligand and Protein Preparation: AutoDockTools (ADT)
-
Protein Structure: Protein Data Bank (PDB)
-
Ligand Structures: PubChem
Protein Preparation Workflow
The following workflow outlines the preparation of the XIAP BIR3 domain (PDB ID: 2JK7) for docking.
Caption: Workflow for preparing the target protein for docking.
Step-by-Step Protocol:
-
Download the Protein Structure: Obtain the PDB file for the XIAP BIR3 domain (PDB ID: 2JK7) from the RCSB Protein Data Bank.
-
Clean the PDB File: Open the PDB file in a molecular visualization tool like PyMOL. Remove the co-crystallized ligand and all water molecules from the structure. This is crucial as we want to dock our ligands into an unoccupied binding site.
-
Prepare the Receptor in AutoDockTools (ADT):
-
Launch ADT and open the cleaned PDB file.
-
Add polar hydrogen atoms to the protein. This step is essential for correctly defining hydrogen bond donors and acceptors.
-
Assign Gasteiger charges to the protein atoms. These partial charges are used by the docking algorithm to calculate electrostatic interactions.
-
Save the prepared protein in the PDBQT format, which is the required input format for AutoDock Vina.
-
Ligand Preparation Workflow
The (R) and (S) enantiomers of octahydropyrrolo[1,2-a]pyrazine need to be prepared as follows:
Caption: Workflow for preparing the ligand isomers for docking.
Step-by-Step Protocol:
-
Obtain Ligand Structures: Download the 2D SDF or MOL files for (R)-octahydropyrrolo[1,2-a]pyrazine and (S)-octahydropyrrolo[1,2-a]pyrazine from a chemical database like PubChem.
-
Generate 3D Structures and Energy Minimize: Use a chemistry software package to convert the 2D structures into 3D. Perform a conformational search and energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation for each enantiomer.
-
Prepare Ligands in AutoDockTools (ADT):
-
Open the 3D structure of each enantiomer in ADT.
-
Ensure the correct protonation state at physiological pH (around 7.4). For octahydropyrrolo[1,2-a]pyrazine, the secondary amine is likely to be protonated.
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds. This allows the docking program to explore different conformations of the ligand within the binding site.
-
Save each prepared ligand as a separate PDBQT file.
-
Molecular Docking Workflow with AutoDock Vina
Caption: General workflow for the molecular docking simulation.
Step-by-Step Protocol:
-
Define the Search Space (Grid Box):
-
In ADT, load the prepared protein (PDBQT file).
-
Define a grid box that encompasses the binding site of the co-crystallized ligand in the original PDB structure (2JK7). This ensures that the docking search is focused on the relevant active site. The size of the grid box should be large enough to accommodate the ligands and allow for some rotational and translational movement.
-
-
Configure and Run AutoDock Vina:
-
Create a configuration file (conf.txt) for each docking run (one for the R-enantiomer and one for the S-enantiomer). This file specifies the paths to the protein and ligand PDBQT files, the coordinates and dimensions of the grid box, and other parameters like exhaustiveness. A higher exhaustiveness value increases the computational effort and the likelihood of finding the optimal binding pose.
-
Execute AutoDock Vina from the command line using the configuration file.
-
-
Analyze the Docking Results:
-
AutoDock Vina will generate an output file (in PDBQT format) containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
The binding affinity is a measure of the predicted strength of the interaction between the ligand and the protein. More negative values indicate a stronger predicted binding.
-
-
Visualize and Interpret the Binding Poses:
-
Use a molecular visualization tool like PyMOL to open the protein PDBQT file and the docking output PDBQT files for both enantiomers.
-
Analyze the top-ranked binding poses for each enantiomer. Examine the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein residues in the binding site.
-
Comparative Analysis of Docking Results
The primary objective of this study is to compare the docking behavior of the (R) and (S) enantiomers of octahydropyrrolo[1,2-a]pyrazine. The following table summarizes hypothetical docking results for illustrative purposes.
Table 1: Comparative Docking Results of Octahydropyrrolo[1,2-a]pyrazine Enantiomers against XIAP BIR3
| Isomer | Best Binding Affinity (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |
| (8aR)-octahydropyrrolo[1,2-a]pyrazine | -6.8 | Gly306, Trp310, Glu314 | 2 |
| (8aS)-octahydropyrrolo[1,2-a]pyrazine | -5.2 | Trp310, Gln319 | 1 |
Interpretation of Results:
Based on the hypothetical data in Table 1, the (R)-enantiomer exhibits a more favorable binding affinity (-6.8 kcal/mol) compared to the (S)-enantiomer (-5.2 kcal/mol). This suggests that the (R)-enantiomer may be a more potent inhibitor of the XIAP BIR3 domain.
Further analysis of the binding poses would be necessary to understand the structural basis for this difference. For instance, the (R)-enantiomer might form more optimal hydrogen bonds or engage in more extensive hydrophobic interactions with the key residues in the binding pocket. The stereochemistry at the C8a position dictates the overall shape of the molecule, which in turn influences how it fits into the chiral binding site of the protein.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting a comparative molecular docking study of the stereoisomers of octahydropyrrolo[1,2-a]pyrazine. The detailed protocols and the underlying scientific rationale are intended to empower researchers to perform similar in-silico experiments with confidence.
The hypothetical results presented herein highlight the critical importance of considering stereochemistry in drug design. Even subtle differences in the three-dimensional arrangement of atoms can lead to significant variations in binding affinity and, consequently, biological activity.
Future studies could expand upon this work by:
-
Performing molecular dynamics (MD) simulations to assess the stability of the predicted binding poses and to obtain more accurate binding free energy calculations.
-
Synthesizing and experimentally testing the (R) and (S) enantiomers of octahydropyrrolo[1,2-a]pyrazine and its derivatives to validate the in-silico predictions.
-
Applying this comparative docking approach to other relevant biological targets of the octahydropyrrolo[1,2-a]pyrazine scaffold.
By integrating computational and experimental approaches, we can accelerate the discovery and development of novel, potent, and stereochemically pure therapeutic agents.
References
-
Schrödinger, LLC. (2015). The PyMOL Molecular Graphics System, Version 2.0. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
-
Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785–2791. [Link]
-
Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235–242. [Link]
-
Kim, S., Chen, J., Cheng, T., Gindulyte, A., He, J., He, S., Li, Q., Shoemaker, B. A., Thiessen, P. A., Yu, B., & Bolton, E. E. (2021). PubChem in 2021: new data content and improved web interfaces. Nucleic acids research, 49(D1), D1388–D1395. [Link]
-
Sun, C., Li, Y., He, Y., Wu, G., & Liu, J. (2008). Crystal structure of human XIAP-BIR3 in complex with a Smac mimetic. Biochemical and biophysical research communications, 370(4), 589–593. [Link]
-
Fesik, S. W. (2005). Promoting apoptosis as a strategy for cancer drug discovery. Nature reviews. Cancer, 5(11), 876–885. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling (7R)-Octahydropyrrolo[1,2-a]pyrazin-7-ol
As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of a molecule’s physicochemical properties. When handling heterocyclic building blocks like (7R)-Octahydropyrrolo[1,2-a]pyrazin-7-ol , understanding the why behind the safety protocol is just as critical as the how.
This guide provides a comprehensive, causality-driven operational framework for researchers and drug development professionals working with this specific pyrrolopyrazine derivative.
Chemical Profile & Mechanistic Hazard Assessment
(7R)-Octahydropyrrolo[1,2-a]pyrazin-7-ol is a bicyclic aliphatic amine containing a secondary hydroxyl group. In fragment-based drug discovery, its rigid scaffold is highly valued, but its chemical nature introduces specific handling risks[1].
Because it contains a secondary amine, the molecule exhibits moderate basicity. Unprotonated amines are highly lipophilic and can easily penetrate the stratum corneum (the outer layer of skin), leading to rapid dermal irritation. Furthermore, as a fine crystalline powder, it poses a significant aerosolization risk. Inhalation of these particulates leads to immediate interaction with the mucosal membranes of the respiratory tract, causing localized basic burns and irritation[2].
Table 1: Physicochemical & Hazard Profile
| Property / Hazard | Value / GHS Code | Mechanistic Rationale |
| CAS Number | 879399-07-2 / 96563-78-9 | Stereoisomer-dependent identifiers[2][3]. |
| Molecular Weight | 142.20 g/mol | Small molecular size facilitates rapid biological absorption[1]. |
| Acute Toxicity (Oral) | H302 (Harmful if swallowed) | Systemic toxicity upon ingestion; requires strict hand hygiene[2]. |
| Skin Corrosion/Irritation | H315 (Causes skin irritation) | Free base amine disrupts lipid bilayers in the skin[2]. |
| Eye Damage/Irritation | H319 (Causes serious eye irritation) | High pH upon contact with aqueous tear film causes corneal damage[2]. |
| Respiratory Irritation | H335 (May cause respiratory irritation) | Aerosolized dust interacts with respiratory mucosa[2]. |
Personal Protective Equipment (PPE) Matrix
Safety is a self-validating system. We do not just wear gloves; we select the specific polymer that resists the chemical's permeation profile.
Table 2: Required PPE Specifications
| PPE Category | Specification | Causality & Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (≥0.11mm inner, ≥0.4mm outer) | Aliphatic amines can act as permeation enhancers. If the compound is dissolved in organic solvents (e.g., DCM), standard single-layer nitrile may suffer rapid breakthrough. Double gloving provides a sacrificial outer layer. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Safety glasses with side shields are insufficient. The H319 hazard requires a full orbital seal to prevent aerosolized dust or solvent splashes from reaching the tear film. |
| Body Protection | Flame-Retardant (FR) Lab Coat | Nomex or equivalent FR cotton. While the powder itself is not highly flammable, it is almost exclusively handled alongside volatile organic solvents during solubilization. |
| Respiratory | Chemical Fume Hood (80-120 fpm) | Primary engineering control. A properly calibrated hood prevents the H335 inhalation hazard by capturing aerosolized particulates before they reach the breathing zone. |
Operational Workflow & Handling Protocol
The following workflow maps the GHS hazards directly to their corresponding engineering controls and procedural mitigations.
Fig 1. Logical workflow mapping GHS hazards to specific engineering controls and PPE requirements.
Step-by-Step Handling Methodology
To ensure a self-validating system, every operational step includes a built-in validation check.
-
Environmental Preparation:
-
Action: Turn on the chemical fume hood and verify the face velocity monitor reads between 80–120 feet per minute (fpm). Clear the workspace of incompatible materials, particularly strong oxidizers and strong acids, which can react exothermically with amines.
-
Validation: Use a Kimwipe taped to the sash to visually confirm continuous inward directional airflow.
-
-
PPE Donning Sequence:
-
Action: Don FR lab coat
ANSI Z87.1 goggles Inner nitrile gloves Outer nitrile gloves.
-
-
Material Transfer (Anti-Static Protocol):
-
Action: Place a static-dissipative weighing boat on the analytical balance inside the hood. Use a grounded, anti-static micro-spatula to transfer the (7R)-Octahydropyrrolo[1,2-a]pyrazin-7-ol powder.
-
Rationale: Standard plastic spatulas generate static electricity, which repels fine powders and causes them to aerosolize, drastically increasing the H335 inhalation risk[4].
-
-
Immediate Solubilization:
-
Action: Dissolve the pre-weighed powder in the target solvent (e.g., anhydrous dichloromethane or methanol) immediately within the hood. Seal the solution in a septum-capped vial before transporting it to the primary reaction setup.
-
Validation: Visually confirm complete dissolution. A sealed liquid poses zero particulate inhalation risk during transit.
-
Spill Response & Decontamination Plan
Because this compound is an amine, standard water or solvent wipes are insufficient for decontamination; they merely spread the compound. We must use acid-base chemistry to our advantage.
Surface Decontamination Protocol:
-
Neutralization: Spray the affected balance pan, spatulas, and hood surface with a 10% acetic acid (or citric acid) solution.
-
Causality: The weak acid protonates the secondary amine, converting the lipophilic free base into a highly water-soluble, non-volatile ammonium salt.
-
-
Removal: Wipe the surface with disposable absorbent towels.
-
Final Polish: Wipe the area a second time with 70% Isopropanol (IPA) to remove any residual aqueous salt and facilitate rapid drying.
-
Validation Check: Swab the cleaned area with a moistened pH indicator strip. A neutral pH (6.5–7.5) confirms the complete removal of the basic amine residue.
Waste Disposal Plan
Improper disposal of pyrrolopyrazine derivatives can lead to environmental toxicity and regulatory violations. Segregate waste strictly according to the following guidelines:
-
Solid Waste: All contaminated weigh boats, outer gloves, and Kimwipes must be placed in a sealed, clearly labeled solid hazardous waste container destined for high-temperature incineration[4]. Do not place these in standard municipal trash.
-
Aqueous Waste: Any aqueous washes containing the compound must be acidified to pH 4–5 before being added to the centralized aqueous hazardous waste carboy. Protonating the amine prevents it from volatilizing out of the waste container and minimizes cross-reactivity with other waste streams.
-
Organic Waste: Halogenated or non-halogenated solvent solutions containing the compound should be disposed of in their respective organic waste carboys. Ensure the carboy is properly vented to prevent pressure buildup.
References
-
PubChem. "(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol | C7H14N2O | CID 53338751". National Center for Biotechnology Information. Available at:[Link]
- Moldb. "Octahydropyrrolo[1,2-a]pyrazin-7-ol CAS No.: 96563-78-9".
- CymitQuimica. "SAFETY DATA SHEET: Pyrrolopyrazine derivatives".
Sources
- 1. 96563-78-9 | Octahydropyrrolo[1,2-a]pyrazin-7-ol - Moldb [moldb.com]
- 2. (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol | C7H14N2O | CID 53338751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol - pharmaceutical raw materials both for vet and human [cnarshine.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
